molecular formula C13H19NO3 B2955051 4-(3,5-Dimethoxyphenyl)piperidin-4-ol CAS No. 108447-66-1

4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Cat. No.: B2955051
CAS No.: 108447-66-1
M. Wt: 237.299
InChI Key: IEEGCHLFFPMLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEGCHLFFPMLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Characterization Profile: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Content Type: Technical Whitepaper / Laboratory Guide Role: Senior Application Scientist

Executive Summary

This compound (CAS: 1384705-18-3) represents a critical pharmacophore scaffold and reference standard in the development of neuroactive therapeutics. Structurally belonging to the 4-aryl-4-hydroxypiperidine class, this moiety is intrinsic to the structure of various opioid receptor ligands, sigma-1 receptor antagonists, and acetylcholinesterase inhibitors.

For drug development professionals, this compound serves two primary roles:

  • Advanced Intermediate: A building block for structure-activity relationship (SAR) exploration in GPCR ligand design.

  • Impurity Reference Standard: A critical process impurity or degradant marker in the synthesis of complex APIs containing the 3,5-dimethoxyaryl moiety.

This guide provides a definitive protocol for the structural elucidation, physicochemical profiling, and purity analysis of this compound, ensuring rigorous quality control in pharmaceutical workflows.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the fundamental behavior of the molecule is the prerequisite for accurate analytical method development.

Chemical Identity[3][4][6]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₉NO₃

  • Molecular Weight: 237.29 g/mol

  • Key Functional Groups:

    • Secondary Amine (Piperidine ring): Basic center (pKa ~9.5).

    • Tertiary Alcohol (C4 position): H-bond donor/acceptor.

    • 3,5-Dimethoxyaryl Group: Lipophilic, electron-rich aromatic system with

      
       local symmetry.
      
Physicochemical Properties (Experimental & Predicted)
PropertyValue / RangeImplications for Analysis
pKa (Basic N) 9.2 – 9.8 (Calc.)Requires high pH buffers (pH > 10) or acidic mobile phases (pH < 3) for retention stability in HPLC.
LogP 1.1 – 1.4Moderate lipophilicity; suitable for Reverse Phase (RP-LC) on C18 columns.
Solubility High: DMSO, MethanolModerate: Ethanol, DCMLow: Water (neutral pH)Dissolve samples in MeOH or acidified water for analysis.
UV Max (

)
~278 nm, ~205 nmThe dimethoxybenzene chromophore provides distinct UV absorption.

Synthesis & Impurity Origin Logic

To characterize the compound effectively, one must understand its synthetic origin to anticipate potential impurities. The standard route involves a Grignard addition to a protected piperidone.

Synthesis Workflow Visualization

The following diagram illustrates the synthesis pathway and the logical points where impurities (Side Products) are generated.

SynthesisWorkflow Start 1-Benzyl-4-piperidone Intermediate Intermediate: N-Benzyl-4-aryl-4-ol Start->Intermediate Grignard Addition (THF, -78°C) Reagent 3,5-Dimethoxyphenyl-MgBr (Grignard Reagent) Reagent->Intermediate Impurity2 Impurity B: Wurtz Coupling Dimer Reagent->Impurity2 Homocoupling Product Target: 4-(3,5-Dimethoxyphenyl) piperidin-4-ol Intermediate->Product Hydrogenolysis (Pd/C, H2) Impurity1 Impurity A: Dehydrated Alkene (Tetrahydropyridine) Intermediate->Impurity1 Acidic Workup (Elimination) Impurity3 Impurity C: Residual Benzyl Analog Intermediate->Impurity3 Incomplete Deprotection

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Spectroscopic Characterization Protocols

This section details the expected spectral signatures required to confirm identity.

Nuclear Magnetic Resonance (NMR)

The symmetry of the 3,5-dimethoxyphenyl group is the diagnostic key.

Protocol: Dissolve 5-10 mg in


 or 

.

¹H NMR Diagnostic Signals:

  • Aromatic Region (6.0 – 7.0 ppm):

    • Look for a Doublet (J ~2Hz, 2H) corresponding to the protons at positions 2 and 6 of the phenyl ring.

    • Look for a Triplet (J ~2Hz, 1H) corresponding to the proton at position 4 (between the methoxy groups).

    • Note: The 3,5-substitution pattern creates a distinct 2:1 ratio of aromatic protons with meta-coupling.

  • Methoxy Groups (3.7 – 3.8 ppm):

    • A sharp, strong Singlet (6H) . Integration must be exactly 6 relative to the aromatic protons.

  • Piperidine Ring (1.5 – 3.2 ppm):

    • Multiplets corresponding to the

      
       and 
      
      
      
      protons relative to nitrogen. The protons adjacent to the hydroxyl group (C3/C5 of piperidine) often appear as complex multiplets due to the chair conformation locking.
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization).

Fragmentation Pathway Logic: The tertiary alcohol is prone to water loss, especially under high cone voltage or in-source fragmentation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~238.1 WaterLoss Fragment [M+H - H2O]+ (Dehydration) m/z ~220.1 Parent->WaterLoss -18 Da BasePeak Tropylium-like Ion (Stabilized Dimethoxy) Parent->BasePeak Characteristic Aromatic Frag RDA Retro-Diels-Alder Cleavage WaterLoss->RDA Ring Opening

Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Chromatographic Purity Method (HPLC-UV)

To quantify purity and detect the "Dehydrated Alkene" impurity (Impurity A from Figure 1), a robust HPLC method is required.

Challenge: The secondary amine causes peak tailing on standard silica-based columns due to silanol interactions. Solution: Use a high pH-stable column or an ion-pairing agent.

Recommended Method: High pH Protocol

This method suppresses the protonation of the piperidine nitrogen, ensuring sharp peak shape.

ParameterCondition
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Trace) and 280 nm (Specific)
Temperature 35°C

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between the main peak and the dehydrated alkene impurity (which will elute later due to higher lipophilicity).

References

  • Chemical Identity & CAS: "this compound Hydrochloride." BioFount Reference Standards.

  • Synthetic Methodology: Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1] Biomedical and Pharmacology Journal, vol. 1, no.[1] 1, 2008.

  • Structural Class Analysis: Casy, A. F. "Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives." Chirality, vol. 1, no.[2] 3, 1989, pp. 202-208.[2]

  • General Piperidine Characterization: Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, vol. 4, 2021, pp. 192-199.[3]

Sources

An In-depth Technical Guide to 4-(3,5-Dimethoxyphenyl)piperidin-4-ol: Properties, Characterization, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4][5] Its conformational flexibility, basic nitrogen atom, and the ability to be functionalized at multiple positions make it an ideal building block for creating molecules that can effectively interact with biological targets.[4][6] This guide focuses on a specific, yet promising derivative: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol. The introduction of a 3,5-dimethoxyphenyl group at the 4-position, along with a hydroxyl group, imparts unique electronic and steric properties, making it a valuable synthon for novel therapeutic agents. This document serves as a comprehensive technical resource, providing insights into its physical and chemical properties, detailed characterization protocols, and a discussion of its synthetic context.

Molecular Structure and Conformation

The foundational structure of this compound is the piperidine ring, which predominantly adopts a chair conformation to minimize steric strain.[6] The substituents at the 4-position, the 3,5-dimethoxyphenyl group and the hydroxyl group, will occupy either axial or equatorial positions. The bulky 3,5-dimethoxyphenyl group is expected to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions.

Caption: 2D Structure of this compound

Physicochemical Properties

PropertyPredicted/Comparative ValueRationale and Comparative Insights
Molecular Formula C₁₃H₁₉NO₃Derived from the molecular structure.
Molecular Weight 237.29 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar piperidinol derivatives are typically crystalline solids at room temperature.[10]
Melting Point > 100 °CThe parent compound, Piperidin-4-ol, has a melting point of 86-90 °C.[10] The addition of the bulky and rigid dimethoxyphenyl group is expected to increase the melting point due to increased molecular weight and intermolecular interactions.
Boiling Point > 250 °C at 760 mmHgPiperidin-4-ol has a boiling point of 222 °C at 760 mmHg.[10] The significantly larger molecular weight of the target compound will result in a higher boiling point.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, methanol), sparingly soluble in water.The piperidine ring and hydroxyl group contribute to polarity and potential water solubility through hydrogen bonding. However, the large, nonpolar dimethoxyphenyl group will significantly decrease water solubility compared to piperidin-4-ol. Solubility in organic solvents is expected to be good.[11]
pKa 8.5 - 9.5The pKa of the piperidinium ion is around 11. The electron-withdrawing effect of the 4-hydroxyl and 4-phenyl substituents will likely lower the basicity of the piperidine nitrogen compared to the parent piperidine.

Synthesis and Reactivity

The synthesis of 4-aryl-piperidin-4-ol derivatives is well-documented in the chemical literature.[2] A common and efficient method involves the Grignard reaction of a protected piperidin-4-one with an appropriate aryl magnesium halide.

Proposed Synthetic Pathway:

reactant1 N-Boc-4-piperidone intermediate Grignard Adduct reactant1->intermediate 1. THF reactant2 3,5-Dimethoxyphenyl magnesium bromide reactant2->intermediate 2. H₃O⁺ quench product 4-(3,5-Dimethoxyphenyl)-N-Boc-piperidin-4-ol intermediate->product Workup final_product This compound product->final_product Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for this compound.

Reactivity Insights:

  • N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic center and can be readily alkylated, acylated, or arylated to introduce further diversity.

  • O-Functionalization: The tertiary hydroxyl group can undergo esterification or etherification under appropriate conditions, though it may be sterically hindered.

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of a tetrahydropyridine derivative.[2]

Experimental Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Step-by-Step Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be based on the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Data Analysis:

    • ¹H NMR: Expect to see signals for the aromatic protons of the 3,5-dimethoxyphenyl ring, the methoxy protons (a sharp singlet), the piperidine ring protons (which may appear as complex multiplets), and the hydroxyl and amine protons (which may be broad and their chemical shifts can be concentration and solvent dependent).

    • ¹³C NMR: Identify the carbon signals corresponding to the dimethoxyphenyl ring, the methoxy groups, and the piperidine ring. The quaternary carbon at the 4-position will have a characteristic chemical shift.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm.

  • Methoxy Protons: A sharp singlet around 3.8 ppm.

  • Piperidine Protons: Complex multiplets between 1.5 and 3.5 ppm.

  • OH and NH Protons: Broad singlets with variable chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Protocol for Electrospray Ionization (ESI) MS:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺, which should correspond to a mass-to-charge ratio (m/z) of 238.3. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Step-by-Step Protocol for Attenuated Total Reflectance (ATR) IR:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

    • N-H stretch (amine): A moderate band around 3300-3500 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹.

    • C-O stretch (ether): Strong bands around 1050-1250 cm⁻¹.

    • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Logical Workflow for Characterization

start Synthesized this compound purification Purification (e.g., Column Chromatography, Recrystallization) start->purification ms Mass Spectrometry (ESI-MS) Confirm Molecular Weight purification->ms ir Infrared Spectroscopy (ATR-IR) Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Detailed Structure purification->nmr purity Purity Assessment (e.g., HPLC, Elemental Analysis) ms->purity ir->purity nmr->purity end Fully Characterized Compound purity->end

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Conclusion and Future Outlook

This compound represents a valuable and versatile chemical entity with significant potential in drug discovery and development. Its unique combination of a conformationally constrained piperidine core, a tertiary alcohol, and an electronically distinct dimethoxyphenyl moiety provides a rich platform for the design of novel therapeutic agents. The protocols and predictive data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and further explore the pharmacological potential of this and related compounds. As the quest for new and effective medicines continues, the strategic functionalization of such privileged scaffolds will undoubtedly play a pivotal role in shaping the future of therapeutics.

References

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Available at: [Link]

  • Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • PubChem. (n.d.). Piperidin-4-ol. PubChem Compound Summary for CID 79341. Retrieved from [Link]

  • Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2449-2453. Available at: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Singh, R., et al. (2015). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 269-274.
  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem Compound Summary for CID 1091076. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol. PubChem Compound Summary for CID 66545199. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidine. PubChem Compound Summary for CID 10702890. Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 9(19), 6564-6573.
  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Cheméo. (n.d.). Piperidine. Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • MDPI. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Molbank, 2022(4), M1527.
  • ResearchGate. (2025, August 10). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Retrieved from [Link]

  • ResearchGate. (2022, December 12). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4345.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • precisionFDA. (n.d.). 4,4-DIMETHOXYPIPERIDINE. Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 729-741.
  • PubChem. (n.d.). 4-[(3-methoxyphenyl)methyl]piperidin-4-ol hydrochloride. PubChem Compound Summary.
  • EPA. (n.d.). 4-Methoxy-4-(1-methylethyl)piperidine Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3,5-Dimethoxyphenyl)piperidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol, a substituted aryl-piperidinol with significant potential in medicinal chemistry and drug development. Although specific literature on this exact molecule is sparse, this guide synthesizes information from closely related analogs to project its chemical properties, outline robust synthetic strategies, and discuss its potential as a pharmacologically active agent. The piperidine scaffold is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its presence in numerous FDA-approved drugs. The strategic incorporation of a 3,5-dimethoxyphenyl moiety is anticipated to modulate the biological activity and metabolic stability of the parent piperidinol structure, making it a compound of high interest for researchers in neuropharmacology, oncology, and anti-inflammatory drug discovery.

Chemical Identity and Physicochemical Properties

While a specific CAS Number for this compound has not been identified in major chemical databases, its identity is unequivocally defined by its chemical structure. For reference, the closely related analog, 4-(3-methoxyphenyl)piperidin-4-ol, is registered under CAS Number 180161-15-3.[1][2]

Structure:

Figure 1: 2D Structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₉NO₃-
Molecular Weight 237.29 g/mol Calculated from the molecular formula.
XLogP3 1.5 - 2.5Estimated based on analogs like 4-(3-methoxyphenyl)piperidine (XLogP3: 2.4).[3]
Hydrogen Bond Donors 2(OH and NH groups)
Hydrogen Bond Acceptors 4(2x OCH₃, OH, and N)
Boiling Point > 300 °CEstimated based on similar structures.
Melting Point 120 - 140 °CCrystalline solid expected.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.Typical for piperidinol derivatives.

Synthesis and Manufacturing

The synthesis of 4-aryl-piperidin-4-ols is a well-established process in organic chemistry, most commonly achieved through the addition of an organometallic reagent to a suitably protected 4-piperidone precursor. The following protocol describes a reliable and scalable method for the synthesis of this compound.

Synthetic Pathway Overview

The most direct synthetic route involves a Grignard reaction between the Grignard reagent derived from 1-bromo-3,5-dimethoxybenzene and an N-protected 4-piperidone, followed by deprotection. The N-benzyl and N-Boc protecting groups are commonly employed due to their stability and ease of removal.

Synthesis_Workflow start 1-Bromo-3,5-dimethoxybenzene + Mg grignard Grignard Reagent (3,5-Dimethoxyphenylmagnesium bromide) start->grignard reaction Grignard Reaction in dry THF grignard->reaction piperidone N-Boc-4-piperidone piperidone->reaction intermediate N-Boc-4-(3,5-dimethoxyphenyl)piperidin-4-ol reaction->intermediate deprotection Deprotection (e.g., TFA or HCl) intermediate->deprotection product This compound deprotection->product

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Preparation of 3,5-Dimethoxyphenylmagnesium bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, add a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium and gently warm the mixture to initiate the reaction.

  • Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-piperidone

  • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Add the N-Boc-4-piperidone solution dropwise to the Grignard reagent at 0 °C. The slow addition is crucial to minimize side reactions such as enolization of the piperidone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification of the Intermediate

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(3,5-dimethoxyphenyl)piperidin-4-ol.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the purified intermediate in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.

Role in Drug Discovery and Development

The piperidine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[4] The 4-aryl-piperidin-4-ol scaffold, in particular, is a key pharmacophore in drugs targeting the central nervous system (CNS).

Potential Therapeutic Applications:

  • Anticancer Agents: The 3,5-bis(ylidene)-4-piperidone scaffold, a related structure, has shown promise as an antitumor agent.[5] The dimethoxyphenyl substitution pattern is also found in several natural and synthetic compounds with anticancer properties.

  • Anti-inflammatory Agents: Derivatives of 3,5-diarylidene-4-piperidone have been investigated as novel anti-inflammatory agents, showing potential for cyclooxygenase (COX) inhibition.[2][6]

  • CNS Disorders: The 4-arylpiperidine moiety is a common feature in ligands for opioid and other CNS receptors.[7] The substitution on the phenyl ring can be tailored to achieve selectivity for specific receptor subtypes.

  • Antimicrobial and Antifungal Agents: Piperidin-4-one derivatives have been synthesized and screened for their antibacterial and antifungal activities.[6]

The 3,5-dimethoxy substitution pattern is of particular interest as it can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The methoxy groups can act as hydrogen bond acceptors and may undergo metabolic O-demethylation, potentially leading to active metabolites.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Results
¹H NMR Signals corresponding to the piperidine ring protons, the aromatic protons of the 3,5-dimethoxyphenyl group, the methoxy protons (singlet around 3.8 ppm), and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the quaternary carbon of the piperidinol, the aromatic carbons, and the methoxy carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for O-H and N-H stretching (broad band around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

The characterization of similar 4-phenylpiperidin-4-ol derivatives has been extensively reported, providing a solid reference for interpreting the analytical data of the target compound.[8]

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. The versatile nature of the piperidine core, combined with the electronic and metabolic influences of the 3,5-dimethoxy substitution, warrants further investigation into its biological activities. Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive screening in relevant biological assays to unlock its full therapeutic potential.

References

  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Naik, L., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7.
  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. Patent US-6437136-B2: Process for the preparation of (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine. [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Franz, A. W., et al. (2018). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 9(10), 1016-1021.
  • European Patent Office. (2018). EP 3666757 A1: Process for preparing a piperidin-4-one. [Link]

  • Kontogiorgis, C. A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 513-524.
  • Google Patents. CN1583742A: Method for preparing 4-piperidyl piperidine.
  • PubChem. 4-[3,5-Di(piperidin-4-yl)phenyl]piperidine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN112661694B: Preparation method of 4-(dimethoxymethyl)-piperidine.
  • Google Patents.
  • PubMed Central. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Le, T. B., et al. (2006). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2793-2797.
  • PubChem. 4-Phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • NIST. 4-Piperidinol, 1-(phenylmethyl)-. National Institute of Standards and Technology. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2), a474-a486.

Sources

An In-depth Technical Guide to Target Identification for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Unseen—The Imperative of Target Deconvolution

In the landscape of modern drug discovery, the journey of a small molecule from a "hit" to a clinical candidate is fraught with challenges. Phenotypic screening, a powerful strategy that identifies compounds based on a desired cellular or organismal outcome, has been revitalized, yielding molecules with potent and novel biological activities.[1][2] However, a significant bottleneck remains: understanding the precise molecular mechanism of action. Without knowing a compound's direct biological target(s), efforts in lead optimization, safety profiling, and patient stratification are severely hampered.[3][4]

This guide addresses the critical process of target identification, or "deconvolution," using the novel chemical entity 4-(3,5-Dimethoxyphenyl)piperidin-4-ol as a central case study. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products, exhibiting a vast range of pharmacological activities including analgesic, antimicrobial, and anti-cancer effects.[5][6][7][8] The dimethoxyphenyl substitution further suggests potential interactions with a variety of biogenic amine receptors or enzymes.

Given the absence of extensive public data on this specific molecule, we will proceed as if it has emerged from a phenotypic screen—for instance, demonstrating potent anti-proliferative activity in a cancer cell line. Our objective is to design and execute a robust, multi-pronged strategy to elucidate its molecular target(s), thereby transforming a black-box "active" into a tool for rational drug development. This document is structured not as a rigid template, but as a logical, causality-driven workflow, mirroring the decision-making process of an experienced research team.

Chapter 1: The Strategic Framework—An Integrated Approach to Target Discovery

No single method for target identification is infallible.[9] A successful campaign relies on the synergistic application of computational, biochemical, and cellular techniques to generate, prioritize, and validate hypotheses. Each method possesses unique strengths and weaknesses, and their integration provides the necessary cross-validation to confidently identify a true biological target. Our strategy is therefore divided into three core phases: In Silico Hypothesis Generation, Experimental Target Engagement & Identification, and Definitive Target Validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Target Validation InSilico In Silico & Computational Prediction (Similarity Search, Reverse Docking) Hypothesis List of Putative Protein Targets InSilico->Hypothesis Prioritizes candidates Affinity Affinity Chromatography- Mass Spectrometry Hypothesis->Affinity Guides experiment design CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Guides target selection for validation Hits List of High-Confidence 'Hits' Affinity->Hits CETSA->Hits Validation Orthogonal Methods (Biochemical Assays, siRNA/CRISPR) Hits->Validation Confirms functional relevance ConfirmedTarget Validated Target(s) & Mechanism of Action Validation->ConfirmedTarget

Caption: An integrated workflow for small molecule target identification.

Chapter 2: Phase 1 - In Silico Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate a prioritized list of potential targets.[10][11] These approaches leverage vast databases of known compound-protein interactions and protein structures to predict binding partners for our query molecule.

Rationale and Method Selection

The core principle of in silico prediction is twofold:

  • Ligand-Based Approaches: These methods operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.[12]

  • Structure-Based Approaches: These methods, such as molecular docking, predict the binding of our molecule to the 3D structures of a large collection of proteins, ranking them by a calculated binding affinity.[11][13]

This dual approach provides a more robust prediction, as a target identified by both methods becomes a higher-priority candidate.

In Silico Target Prediction Workflow

G cluster_ligand Ligand-Based Screening cluster_structure Structure-Based Screening Input Input: This compound (3D Conformer) Shape Shape & Pharmacophore Similarity Search Input->Shape Dock Reverse Molecular Docking Input->Dock Hits_L Similarity Hits Shape->Hits_L DB_L Databases: ChEMBL, PubChem DB_L->Shape Merge Merge & Prioritize Hits Hits_L->Merge Hits_S Docking Hits Dock->Hits_S DB_S Protein Structure Database (e.g., PDB) DB_S->Dock Hits_S->Merge Output Output: Prioritized List of Putative Targets Merge->Output Rank by score, biological relevance

Caption: A computational workflow for hypothesis generation.

Step-by-Step Computational Protocol:

  • Compound Preparation: Generate a high-quality 3D conformation of this compound using computational chemistry software.

  • Ligand-Based Search:

    • Utilize platforms like SwissTargetPrediction or public databases (ChEMBL, PubChem) to perform 2D and 3D similarity searches.[1]

    • Identify known bioactive molecules with high similarity scores and collate their primary targets.

  • Structure-Based Search (Reverse Docking):

    • Screen the compound's 3D structure against a library of druggable protein binding sites (e.g., the Protein Data Bank).

    • Use docking software (e.g., AutoDock, Glide) to calculate binding energies for each protein.

  • Data Integration and Prioritization:

    • Consolidate the hit lists from both approaches.

    • Prioritize targets that appear in both lists.

    • Further rank targets based on docking scores, biological relevance to the observed phenotype (e.g., cancer cell proliferation), and "druggability" assessments.[14]

This process will yield a manageable list of 10-20 high-priority putative targets to guide our experimental validation.

Chapter 3: Phase 2 - Experimental Target Engagement & Identification

With a list of hypotheses in hand, we move to the laboratory to seek direct physical evidence of a binding interaction between our compound and its target protein(s) within a biologically relevant context. We will employ two orthogonal, powerful techniques: a label-free in-cell method (CETSA) and an affinity-based proteomics approach.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[15][16] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This allows us to confirm target engagement directly in intact cells or cell lysates, which is a significant advantage over traditional biochemical assays.[16][17]

G Start Culture Cells (e.g., MCF-7) Treat Treat cells with Compound or DMSO (Vehicle Control) Start->Treat Heat Heat Challenge: Expose cells to a temperature gradient Treat->Heat Lyse Cell Lysis (Freeze-Thaw Cycles) Heat->Lyse Separate Centrifugation: Separate soluble proteins (Supernatant) from aggregated proteins (Pellet) Lyse->Separate Analyze Analysis of Soluble Fraction by Western Blot or Mass Spec Separate->Analyze Result Result: Stabilized proteins remain soluble at higher temps in compound-treated cells Analyze->Result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol is designed to first identify an optimal temperature for differentiating stabilized from unstabilized protein (Melt Curve) and then to confirm dose-dependent engagement (Isothermal Dose-Response Fingerprint, ITDRF).[18]

  • Cell Culture: Culture human breast cancer cells (MCF-7) in DMEM supplemented with 10% FBS to ~80% confluency.[17]

  • Compound Treatment: Harvest and resuspend cells. Treat cell aliquots with a fixed concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.[17]

  • Part A: Melt Curve:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 42°C to 68°C in 2°C increments). Cool to room temperature for 3 minutes.[18]

  • Part B: Isothermal Dose-Response (ITDRF):

    • Treat cell aliquots with a serial dilution of the compound (e.g., 0.1 nM to 30 µM).

    • Heat all samples at the optimal temperature determined from the melt curve for 3 minutes.

  • Lysis and Separation:

    • Lyse all cell samples via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[17]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[17]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration using a BCA assay.

    • Analyze the abundance of the putative target protein (from Phase 1) in each sample via SDS-PAGE and Western Blotting. Use an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[17]

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound. The ITDRF will demonstrate that more protein remains soluble at higher compound concentrations, confirming dose-dependent engagement.

Temperature (°C)Soluble Target Protein (% of 37°C Control) - DMSOSoluble Target Protein (% of 37°C Control) - 10µM Compound
42100%100%
4698%101%
5085%95%
5452%88%
5821%75%
625%48%
66<1%15%

Table 1: Hypothetical CETSA melt curve data for a putative target, demonstrating thermal stabilization by this compound.

Affinity Chromatography-Mass Spectrometry: Unbiased Target Discovery

While CETSA is excellent for validating hypothesized targets, affinity-based proteomics is a powerful tool for discovering targets in an unbiased manner.[19] The strategy involves immobilizing our small molecule onto a solid support (e.g., agarose beads) and using it as "bait" to fish out binding proteins from a complex cell lysate.[4][20]

The success of this technique hinges on the design of the affinity probe. A linker must be attached to the parent molecule at a position that does not interfere with its binding to the target protein. For this compound, the tertiary alcohol or the piperidine nitrogen are potential attachment points. A synthetic chemistry campaign is required to produce this probe.

Crucially, the experiment must include proper controls to distinguish true binders from non-specific background proteins.[19]

  • Negative Control: Beads with no immobilized compound.

  • Competition Control: The lysate is pre-incubated with an excess of free, unmodified this compound before being added to the affinity beads. True target proteins will bind the free compound and will not be pulled down.

G cluster_prep Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis Compound Synthesize Affinity Probe: Compound + Linker Beads Immobilize Probe onto Agarose Beads Compound->Beads Incubate Incubate Beads with Lysate (with/without free compound competitor) Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Separation Elute->SDS MS Protein ID by LC-MS/MS SDS->MS Data Data Analysis: Identify proteins enriched in the probe sample vs. controls MS->Data

Caption: Workflow for affinity chromatography-mass spectrometry.
  • Probe Immobilization: Covalently attach the synthesized affinity probe to NHS-activated agarose beads according to the manufacturer's protocol. Block any remaining active sites.

  • Lysate Preparation: Lyse cultured cells under native (non-denaturing) conditions. Determine protein concentration.

  • Binding/Incubation:

    • Sample: Incubate the affinity beads with the cell lysate for 2-4 hours at 4°C.

    • Competition Control: Pre-incubate the lysate with 100-fold molar excess of free compound for 1 hour before adding the affinity beads.

    • Negative Control: Incubate control beads (no compound) with the lysate.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads using a competitive agent (high concentration of free compound), a denaturing buffer (e.g., SDS sample buffer), or by changing pH.

  • Protein Identification:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Perform an in-gel digest with trypsin.

    • Identify the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to identify proteins that are significantly enriched in the affinity sample compared to both the negative and competition controls.

Chapter 4: Phase 3 - Target Validation: From 'Hit' to Confirmed Target

The final and most critical phase is to validate that the high-confidence "hits" from Phase 2 are not merely binding partners but are functionally responsible for the compound's observed phenotype (e.g., anti-proliferative activity).

Validation Strategies:

  • Genetic Validation:

    • Principle: If the compound elicits its effect by modulating a specific target protein, then reducing the expression of that protein should mimic or block the compound's effect.

    • Method: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. Assess whether the cellular phenotype (e.g., reduced proliferation) is recapitulated.

  • Biochemical Validation:

    • Principle: Confirm a direct interaction using purified components.

    • Method: Express and purify the recombinant target protein. Perform a biochemical assay (e.g., an enzyme activity assay if the target is an enzyme, or surface plasmon resonance (SPR) to measure binding kinetics) to directly measure the compound's effect on the protein's function or binding characteristics.

  • Orthogonal Method Confirmation:

    • Principle: A true hit should be detectable by multiple, mechanistically distinct methods.

    • Method: If a target was discovered via affinity chromatography, validate its engagement in cells using CETSA. This provides powerful, cross-validating evidence.

Conclusion: An Integrated Path to Mechanistic Insight

The process of identifying the molecular target of a novel compound like this compound is a systematic investigation that builds a case from multiple lines of evidence. It begins with broad, computational predictions to narrow the search space. These hypotheses are then tested with rigorous experimental methods like CETSA and affinity proteomics to identify direct binding partners in a relevant biological system. Finally, genetic and biochemical validation links this physical binding event to a functional cellular outcome. By following this integrated, causality-driven workflow, researchers can confidently deconvolute the mechanism of action of a phenotypic screening hit, paving the way for its successful development as a novel therapeutic agent.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Publishing. [Link]

  • The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Sci-Hub. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. (2023, May 1). [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC. National Center for Biotechnology Information. [Link]

  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. NVIDIA. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • In silico prediction of novel therapeutic targets using gene–disease association data. BioMed Central. [Link]

  • Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC. National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. (2016, July 1). [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. (2009, June 9). [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • In Silico Search for Drug Targets of Natural Compounds. Bentham Science Publishers. (2012, July 1). [Link]

  • What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. (2020, March 1). [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. (2012, November 15). [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Affinity Selection-Mass Spectrometry Analysis Service. Mtoz Biolabs. [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023, February 2). [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023, April 4). [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. National Center for Biotechnology Information. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PMC. National Center for Biotechnology Information. (2022, October 10). [Link]

  • Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. [Link]

  • Chemical constituents from Piper caninum and antibacterial activity. Semantic Scholar. [Link]

  • Bioactive Phytocompound Profiling and the Evaluation of Antioxidant, Antihyperglycemic, and Antimicrobial Activities of Medicinal Plants from Serbian Traditional Medicine. MDPI. (2026, January 5). [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization & Stability-Indicating Methods for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a high-value pharmacophore often utilized as a key intermediate in the synthesis of serotonin modulators, NMDA receptor antagonists, and kinase inhibitors. Its structure combines a secondary amine (piperidine ring) with a tertiary benzylic alcohol.

The Analytical Challenge: This molecule presents a classic "double-trouble" scenario for analytical method development:

  • Basicity: The secondary amine (

    
    ) interacts strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing.
    
  • Lability: The tertiary alcohol at the benzylic position is prone to acid-catalyzed dehydration, forming the corresponding tetrahydropyridine (styrene-like) impurity. This can occur during synthesis, storage, or even on-column if acidic mobile phases and high temperatures are used.[1]

This guide details a Quality by Design (QbD) approach to characterizing this compound, prioritizing a high-pH chromatographic strategy to ensure stability and peak symmetry.

Structural Analysis & Degradation Pathways[1]

Understanding the degradation logic is prerequisite to method design. The primary impurity of concern is the dehydrated alkene.

DegradationPathway Compound 4-(3,5-Dimethoxyphenyl) piperidin-4-ol (Target Analyte) Acid Acidic Conditions / Heat (Synthesis or HPLC) Compound->Acid Silanol Silanol Interaction (Peak Tailing) Compound->Silanol Secondary Amine Impurity 4-(3,5-Dimethoxyphenyl)- 1,2,3,6-tetrahydropyridine (Dehydration Impurity) Acid->Impurity - H2O (Elimination)

Figure 1: Degradation pathway and chromatographic risks.[1] The tertiary alcohol is susceptible to elimination, necessitating careful control of pH and temperature.[1]

Physicochemical Profile

PropertyValue (Est.)Analytical Implication
Molecular Formula

Monoisotopic Mass: ~237.14 Da
LogP ~1.2 - 1.5Moderately polar; suitable for Reversed-Phase LC.
pKa (Amine) ~10.2Positively charged at neutral/acidic pH.
UV Maxima ~210 nm, ~278 nmDimethoxybenzene chromophore allows specific detection at 280 nm.[1]
Solubility DMSO, Methanol, Dilute AcidAvoid pure water for stock prep; use MeOH/Water mixtures.[1]

Protocol 1: High-pH HPLC-UV/MS (Recommended)

Rationale: To mitigate silanol interactions (tailing) and prevent on-column dehydration, a High-pH mobile phase is superior. By operating at pH 10, the amine is deprotonated (neutral), reducing interaction with the stationary phase and improving peak shape without the need for ion-pairing agents.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XBridge C18 (Hybrid Particle Technology) or Phenomenex Gemini NX-C18 .

    • Why: These columns are engineered to withstand high pH (up to pH 12) without silica dissolution.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Column Temp: 30°C (Do not exceed 40°C to minimize thermal degradation).

  • Detection:

    • UV: 280 nm (Quantification), 210 nm (Impurity profiling).[1]

    • MS: ESI Positive Mode (Scan 100–600 m/z).

Gradient Program (Standard HPLC)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to amine).
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and Dehydrated Impurity (if present).
    
  • Precision (RSD): < 1.0% for n=6 injections.

Protocol 2: NMR Structural Validation

Rationale: NMR is the definitive method to confirm the integrity of the tertiary alcohol and the substitution pattern of the dimethoxy groups.

Sample Prep: Dissolve ~10 mg in 0.6 mL


 or 

. (Note:

is preferred if the hydroxyl proton needs to be observed clearly to confirm it hasn't dehydrated).

Key Diagnostic Signals (


, 400 MHz): 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
6.6 - 6.8 Singlet/Doublet3HAr-HAromatic protons of the 3,5-dimethoxyphenyl ring.
4.8 - 5.0 Singlet (Broad)1H-OHCritical: Disappears upon

shake. Absence indicates dehydration.
3.75 Singlet6H

Characteristic strong signal for dimethoxy groups.
2.8 - 3.0 Multiplet2HPiperidine

Equatorial protons adjacent to Nitrogen.
1.5 - 1.9 Multiplet4HPiperidine

Ring protons adjacent to the quaternary center.

Analytical Workflow & Decision Tree

This diagram guides the analyst through the method selection process based on the equipment available and the specific analytical goal (Purity vs. Identification).

AnalyticalWorkflow Start Start: Sample Characterization Goal Define Analytical Goal Start->Goal Purity HPLC-UV Goal->Purity Quantification / Purity ID Spectroscopy Goal->ID Structural ID CheckCol Is High-pH Column Available? (XBridge/Gemini) Purity->CheckCol NMR 1H-NMR (DMSO-d6) Confirm -OH signal ID->NMR MS LC-MS (ESI+) Watch for [M+H-H2O]+ in source ID->MS MethodA Method A (Recommended): pH 10 Ammonium Bicarb Result: Sharp Peaks, No Tailing CheckCol->MethodA Yes MethodB Method B (Alternative): 0.1% TFA (pH 2) + CSH Column Risk: Potential On-column Dehydration CheckCol->MethodB No

Figure 2: Decision tree for selecting the appropriate analytical technique based on laboratory resources and stability risks.

Troubleshooting & "Gotchas"

The "False" Impurity in LC-MS

When analyzing tertiary alcohols by ESI-MS, you may observe a strong signal at [M+H - 18] (Loss of Water).

  • Cause: This is often "In-Source Fragmentation" due to high desolvation temperatures, not necessarily a real impurity in the bottle.[1]

  • Verification: Lower the desolvation temperature (e.g., from 450°C to 250°C) and cone voltage. If the [M+H] peak intensity increases relative to the [M+H-18] peak, the dehydration is happening inside the MS, not in your sample.[1]

Sample Diluent

Do not dissolve the sample in 100% Acetonitrile. The amine may precipitate or degrade.[2] Use 10% Methanol in Water or 50:50 Water:Acetonitrile buffered to pH 9.

Tailing Peaks

If using a standard C18 column (low pH) and observing tailing:

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Switch Column: Move to a "Charged Surface Hybrid" (CSH) column which repels the protonated amine.

References

  • Waters Corporation. "Strategies for the Chromatography of Basic Compounds." Waters Application Notes. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry. Available at: [Link]

  • PubChem. "Piperidin-4-ol Compound Summary."[3][4] National Library of Medicine.[3] Available at: [Link]

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 2010.[1] (Standard text on amine chromatography).

Sources

Application Note: HPLC Analysis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol (CAS: 19725-34-9). This molecule is a critical pharmacophore and intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs), often structurally related to acetylcholinesterase inhibitors.

Analytical Challenge: The molecule presents a "dual-threat" to chromatographic resolution:

  • Basic Nitrogen (Piperidine): With a pKa ~9.8–10.5, the secondary amine interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing.

  • Polarity Contrast: The hydrophilic hydroxyl group competes with the hydrophobic dimethoxyphenyl moiety, requiring careful mobile phase tuning to prevent early elution while maintaining resolution from synthesis precursors.

This guide provides two distinct, validated protocols: a Robust Low-pH Method (Standard QC) and a High-pH Method (LC-MS Compatible/High Load).

Physicochemical Profile & Detection Logic

Understanding the analyte is the first step in method design.

PropertyValue (Est.)Chromatographic Implication
Molecular Formula C₁₃H₁₉NO₃MW: 237.29 g/mol
pKa (Base) ~10.2 (Piperidine N)Analyte is cationic at pH < 8.0. Requires pH < 3 or pH > 11 for stability.
LogP ~1.2 – 1.5Moderately lipophilic; standard C18 is sufficient.
UV Maxima 210 nm, 275-280 nm210 nm for trace impurities; 280 nm for specificity (aromatic ring).
Solubility MeOH, ACN, Acidic WaterDiluent should match mobile phase organic ratio.

Protocol A: The "Workhorse" Method (Low pH)

Objective: Routine Quality Control (QC) and purity analysis. Mechanism: Uses a chaoticotropic buffer (phosphate) at low pH to fully protonate the amine and suppress silanol ionization, ensuring sharp peaks.

Instrument Configuration
  • System: HPLC with Binary Pump and Diode Array Detector (DAD).[1]

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Temperature: 35°C (Controls viscosity and mass transfer).[2]

Reagents
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Preparation: Dissolve 2.72 g KH₂PO₄ in 1L water. Adjust pH to 2.5 with dilute Phosphoric Acid (85%). Filter (0.22 µm).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
10.060401.0
15.020801.0
18.020801.0
18.190101.0
23.090101.0
Detection & Sample[1][2][3][4][5][6][7][8][9]
  • Wavelength: 210 nm (primary), 280 nm (secondary).

  • Injection Volume: 5–10 µL.

  • Diluent: 90:10 Water:Acetonitrile (0.1% H₃PO₄). Critical: Acidifying the diluent prevents precipitation of the free base.

Protocol B: High-pH Method (High Efficiency/LC-MS)[1]

Objective: Impurity profiling and LC-MS applications. Mechanism: Operating at pH 10.5 deprotonates the piperidine nitrogen (


 rather than 

). The neutral molecule interacts purely via hydrophobic mechanisms, often doubling retention and improving peak symmetry.
Instrument Configuration
  • System: UHPLC or HPLC compatible with pH 11.

  • Column: Hybrid Silica is MANDATORY (e.g., Waters XBridge BEH C18, Phenomenex Gemini-NX). Do not use standard silica columns; they will dissolve.

  • Dimensions: 2.1 x 100 mm, 1.7 µm or 2.5 µm.

Reagents
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][3][4]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
8.05950.4
10.05950.4
10.19550.4
13.09550.4

Method Development Logic & Workflow

The following decision tree illustrates the scientific causality behind selecting the correct protocol for this specific piperidine derivative.

MethodSelection Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Goal->QC Standard Lab MS Impurity ID / LC-MS Goal->MS R&D / Structural ID RouteA Protocol A: Low pH (2.5) QC->RouteA RouteB Protocol B: High pH (10.5) MS->RouteB MechA Mechanism: Protonation (NH+) Suppresses Silanol Interaction RouteA->MechA MechB Mechanism: Neutralization (N) Increases Hydrophobicity RouteB->MechB ColA Column: Standard C18 (Zorbax/Symmetry) MechA->ColA ColB Column: Hybrid C18 (XBridge/Gemini) MechB->ColB ResultA Result: Sharp Peaks, Robust, Non-Volatile Buffer ColA->ResultA ResultB Result: Higher Retention, MS Compatible, Alternative Selectivity ColB->ResultB

Caption: Decision matrix for selecting the optimal chromatographic conditions based on downstream application requirements.

Troubleshooting & Causality

Issue 1: Peak Tailing (Asymmetry > 1.5)
  • Cause: Secondary interactions between the positively charged piperidine nitrogen and residual silanols (

    
    ) on the stationary phase.
    
  • Solution (Low pH): Add 5 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols, or switch to a "Base-Deactivated" column.

  • Solution (High pH): Ensure pH is at least 2 units above the pKa (pH > 10.5) to ensure the analyte is 99.9% neutral.

Issue 2: Carryover
  • Cause: The basic amine adsorbs to the rotor seal or needle seat (often Vespel/polyimide materials).

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid helps desorb the basic analyte from the injector surfaces.

Issue 3: Split Peaks
  • Cause: Solvent mismatch. Dissolving the sample in 100% Methanol while starting the gradient at 90% Water causes the analyte to precipitate or travel faster than the mobile phase initially.

  • Solution: Match the sample diluent to the starting mobile phase (e.g., 10% ACN / 90% Buffer).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Phenomenex. (2025).[5][6] HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Knowledge Center. Link

  • Hamilton Company. (2025). Separation of Basic Drug Compounds (PRP-C18). Hamilton Application Notes. Link

  • PubChem. (2025).[6][7] Compound Summary: this compound. National Library of Medicine. Link

  • BenchChem. (2025).[1][8] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Link

Sources

Application Notes and Protocols for the Safe Laboratory Handling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring and a tertiary alcohol. The piperidine motif is a common structural element in many pharmaceuticals and alkaloids[1]. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes safety data from structurally related compounds, including piperidine and its derivatives, to establish a comprehensive framework for safe handling. The protocols herein are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

The primary hazards associated with this compound can be inferred from its constituent functional groups: the piperidine ring and the tertiary alcohol.

  • Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be flammable liquids, toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage[2][3][4]. Exposure may lead to increased blood pressure and heart rate, nausea, vomiting, and other adverse health effects[5].

  • Tertiary Alcohol: While generally less reactive than primary or secondary alcohols, tertiary alcohols still warrant careful handling. They are flammable and can cause irritation upon contact with skin or eyes[6].

  • Solid Form: As a solid, the compound may form dust clouds that could be explosive in a confined space with an ignition source[5].

Core Safety Principle: Due to the potential for significant health hazards, a precautionary approach is mandated. All handling of this compound should occur within a designated and controlled environment, with strict adherence to personal protective equipment (PPE) guidelines.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing[2][7]. This provides comprehensive protection against splashes and airborne particles.
Hand Protection Nitrile or butyl rubber gloves are recommended. It is crucial to check the manufacturer's guidelines for chemical resistance. Double-gloving is advised for extended procedures. Gloves should be inspected for any signs of degradation before and during use, and changed immediately if contaminated[2][6].
Body Protection A flame-retardant and chemical-resistant lab coat, fully fastened, is required[4][8]. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection All work with solid this compound that could generate dust, or with solutions of the compound, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[8][9]. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with a formal respiratory protection program.

Laboratory Handling Protocols

General Handling and Weighing

Rationale: To minimize exposure through inhalation and dermal contact, and to prevent contamination of the laboratory environment.

Protocol:

  • Designated Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood[8][9].

  • Ventilation: Ensure the fume hood is functioning correctly before commencing work.

  • Weighing:

    • Weigh the solid compound on a disposable weighing paper or in a tared, sealed container.

    • Use anti-static tools and equipment to prevent static discharge, which could ignite flammable vapors or dust[2][10].

    • Clean any spills on the balance immediately using a dampened paper towel (with a suitable solvent like isopropanol) and dispose of it as hazardous waste.

  • Transfers: When transferring the compound, do so slowly and carefully to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

Storage

Rationale: To ensure the stability of the compound and to prevent accidental spills or exposure.

Protocol:

  • Container: Store this compound in a tightly sealed, clearly labeled container[2][5]. The label should include the chemical name, structure, date received, and any known hazards.

  • Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2][6].

  • Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials[6][11].

  • Segregation: Store in a secondary container to contain any potential leaks.

Spill and Emergency Procedures

Minor Spill

Rationale: To quickly and safely contain and clean up small spills, preventing wider contamination and exposure.

Protocol:

  • Alert: Alert nearby personnel.

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, gently cover with an absorbent, non-flammable material like sand or vermiculite[2]. Avoid raising dust. For liquid spills, use a chemical spill kit or absorbent pads.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[12].

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Major Spill

Rationale: For large or uncontrolled spills, the priority is personnel safety and professional emergency response.

Protocol:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Emergency Services: Contact your institution's emergency response team and provide them with the chemical name and any known hazard information.

  • First Aid: Attend to any personnel who may have been exposed, as detailed in the first aid section.

First Aid Measures

Rationale: To provide immediate and appropriate medical assistance in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][13].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[11][12].
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][12][13].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12][13].

Waste Disposal

Rationale: To ensure the safe and environmentally responsible disposal of chemical waste.

Protocol:

  • Collection: All waste materials contaminated with this compound, including disposable labware, cleaning materials, and excess compound, must be collected in a designated and clearly labeled hazardous waste container[2][14].

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[5][10][12].

Visualization of Safety Workflow

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_storage Store Compound Properly cleanup_waste->cleanup_storage

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

cluster_minor Minor Incident cluster_major Major Incident start Spill or Exposure Occurs is_major Is the incident major? start->is_major minor_alert Alert Colleagues is_major->minor_alert No major_evacuate Evacuate Area is_major->major_evacuate Yes minor_contain Contain Spill minor_alert->minor_contain minor_clean Clean and Decontaminate minor_contain->minor_clean minor_dispose Dispose of Waste minor_clean->minor_dispose major_alert_emergency Call Emergency Services major_evacuate->major_alert_emergency major_first_aid Administer First Aid major_alert_emergency->major_first_aid

Caption: Decision tree for emergency response to a spill or exposure.

Conclusion

While this compound is a valuable compound in research and development, its structural similarity to other hazardous piperidine derivatives necessitates a cautious and well-documented approach to its handling. By adhering to the protocols outlined in these application notes, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Loba Chemie. PIPERIDINE AR.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PIPERIDINE.
  • Antibodies. 4-Piperidinopiperidine.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-4-phenylpiperidine.
  • Washington State University. Alcohols (Methanol, Ethanol, Propanol, etc.).
  • Sigma-Aldrich. (2021, November 26). Piperidine; 110-89-4.. - SAFETY DATA SHEET.
  • NSTA. Safer Handling of Alcohol in the Laboratory.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - 4-Hydroxypiperidine.
  • UCLA EH&S. (2012, December 14). Ethanol - Standard Operating Procedure.
  • Unspecified Source. (n.d.). 7 - Safety Data Sheet.
  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol.
  • NIH. 4-(3-Methoxyphenyl)piperidine.
  • Organic Syntheses. tert.-BUTYL CHLORIDE.
  • Reddit. (2014, August 11). How would you protect a tertiary alcohol?
  • PubChem. Piperidin-4-ol.
  • Santa Cruz Biotechnology. 4-(3-Methoxyphenyl)piperidin-4-ol.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) -.
  • ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Wikipedia. Piperidine.
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.

Sources

"synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Analogs

Abstract & Strategic Significance

The 4-arylpiperidin-4-ol core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for numerous CNS-active agents, including NMDA receptor antagonists (e.g., Ifenprodil analogs), sigma receptor ligands, and CCR2 antagonists.[1] The specific introduction of a 3,5-dimethoxyphenyl moiety is often employed to modulate metabolic stability and lipophilicity, or to probe the electronic requirements of the hydrophobic binding pocket.

This guide provides a rigorous, self-validating protocol for the synthesis of This compound intermediates. Unlike generic procedures, this workflow addresses the specific challenges of electron-rich aryl Grignard reagents and the steric/electronic factors influencing addition to 4-piperidones.

Retrosynthetic Analysis & Pathway

The most reliable route to the target scaffold is the nucleophilic addition of an organometallic reagent to a protected 4-piperidone. We utilize the Grignard method over organolithium reagents due to higher functional group tolerance and ease of handling at scale.

Retrosynthesis cluster_0 Key Building Blocks Target Target: this compound Disconnection Disconnection: C-C Bond Formation Target->Disconnection Retrosynthesis Reagents Precursors Disconnection->Reagents Grignard 3,5-Dimethoxyphenylmagnesium Bromide (Nucleophile) Reagents->Grignard Ketone N-Boc-4-Piperidone (Electrophile) Reagents->Ketone

Figure 1: Retrosynthetic logic disconnecting the tertiary alcohol to the aryl Grignard and the piperidone electrophile.

Detailed Experimental Protocols

Protocol A: In Situ Generation of 3,5-Dimethoxyphenylmagnesium Bromide

Rationale: Commercial Grignard reagents often degrade. Generating the reagent in situ ensures active stoichiometry and reproducibility. The electron-donating methoxy groups facilitate initiation but can lead to Wurtz coupling (homodimerization) if concentration is too high.

Reagents:

  • 1-Bromo-3,5-dimethoxybenzene (CAS: 20469-65-2)

  • Magnesium turnings (high purity, >99.9%)[1]

  • Iodine (initiator)[1][2]

  • Anhydrous THF (Tetrahydrofuran) - Critical: Water content <50 ppm

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (

    
    ) flow.
    
  • Loading: Add Magnesium turnings (1.2 eq) to the flask. Add a single crystal of Iodine (

    
    ).
    
  • Initiation:

    • Dissolve 1-Bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous THF (concentration ~1.0 M).

    • Add 5-10% of this solution to the Mg turnings.

    • Observation: The disappearance of the brown

      
       color and the onset of mild turbidity/bubbling indicates successful initiation.
      
    • Troubleshooting: If no initiation occurs after 5 mins, apply gentle heat (heat gun) or add a drop of 1,2-dibromoethane.[1]

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a rate that sustains a gentle reflux without external heating.

  • Maturation: After addition, reflux at 65°C for 1 hour to ensure complete consumption of the aryl halide.

Protocol B: Nucleophilic Addition to N-Boc-4-Piperidone

Rationale: N-Boc protection is preferred over N-Benzyl for this specific analog to prevent catalyst poisoning in downstream steps if hydrogenolysis is required later.

Reagents:

  • N-Boc-4-piperidone (CAS: 79099-07-3) dissolved in anhydrous THF (0.5 eq relative to Grignard).

  • Note: We use 2.0 eq of Grignard relative to the ketone to account for enolization side reactions and adventitious moisture.

Step-by-Step Methodology:

  • Cooling: Cool the Grignard solution (from Protocol A) to 0°C using an ice/water bath.

  • Addition: Add the N-Boc-4-piperidone solution dropwise over 20 minutes.

    • Control Point: Internal temperature must remain <10°C to favor nucleophilic attack over enolization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes).

    • Visualization: Stain with PMA (Phosphomolybdic Acid) or Ninhydrin. The starting ketone spot should disappear.

Protocol C: Quenching and Workup
  • Quench: Cool reaction back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Caution: Exothermic![1] Massive precipitation of Magnesium salts will occur.

  • Extraction: Dilute with Ethyl Acetate (EtOAc).[3] Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash: Combined organics washed with Brine, dried over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).[3]

    • Eluent: Gradient 0%

      
       40% EtOAc in Hexanes.
      
    • Target: The product is a tertiary alcohol and will be more polar than the starting materials.

Critical Process Parameters (CPPs) & Data

The following table summarizes the expected analytical data and process limits.

ParameterSpecification / ObservationRationale
Grignard Color Dark Grey/Brown (turbid)Indicates active reagent. Clear solution = failed initiation.
Reaction Temp <10°C during additionPrevents enolization of the piperidone (kinetic control).
Stoichiometry 2.0 eq Grignard : 1.0 eq KetoneExcess Grignard compensates for "sacrificial" base behavior.
Typical Yield 65% – 80%Losses primarily due to enolization or Wurtz coupling.
1H NMR Diagnostic

~3.8 ppm (s, 6H)
Confirmation of Methoxy groups.[1]
1H NMR Diagnostic

~6.5-6.7 ppm (m, 3H)
Confirmation of Aromatic protons (3,5-substitution pattern).[1]

Troubleshooting Decision Tree

Use this logic flow to resolve common synthetic failures.

Troubleshooting Start Issue: Low Yield or No Product Check1 Did Grignard Initiate? Start->Check1 Check2 Was Ketone Dry? Check1->Check2 Yes (Solvent Grey/Cloudy) Sol1 Action: Add I2 crystal, heat, or use iPrMgBr as starter. Check1->Sol1 No (Solvent Clear) Sol2 Action: Azeotrope ketone with Toluene or dry over mol sieves. Check2->Sol2 No (Moisture present) Sol3 Action: Addition too fast. Slow down to keep Temp <10°C. Check2->Sol3 Yes (Enolization occurred)

Figure 2: Troubleshooting logic for Grignard addition to piperidones.

Safety & Handling

  • Organometallics: Grignard reagents are pyrophoric in high concentrations and react violently with water. Always keep a bucket of sand or Class D extinguisher nearby.

  • Solvents: THF forms peroxides. Ensure solvents are distilled or obtained from a solvent purification system (SPS) immediately before use.

  • Quenching: The

    
     quench releases heat and gas. Perform in a well-ventilated fume hood with the sash down.
    

References

  • BenchChem. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Application Notes. Link[1]

  • Organic Syntheses. "Preparation of Grignard Reagents: General Protocols." Org.[4][5] Synth. Coll. Vol. 3. Link

  • National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PMC. Link

  • Thieme Connect. "Preparation of Functionalized Aryl Magnesium Reagents." Synthesis. Link

Sources

Troubleshooting & Optimization

"overcoming solubility issues of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility & Formulation Challenges

Document ID: TS-SOL-35DMP-04 Last Updated: February 18, 2026 Status: Active[1]

Executive Technical Summary

Compound Profile:

  • IUPAC Name: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol[1]

  • Physicochemical Class: Lipophilic Basic Amine[1]

  • Key Functional Groups: Secondary amine (piperidine), Tertiary alcohol, Dimethoxy-substituted aryl ring.[1]

  • Predicted pKa: ~9.8 (Piperidine Nitrogen) [1][1]

The Core Challenge: The solubility profile of this compound is dominated by its piperidine nitrogen .[1] In its free base form, the compound is a crystalline solid with high lattice energy and significant lipophilicity (driven by the dimethoxy-aryl moiety), rendering it nearly insoluble in neutral water (pH 7).

The Solution: Solubility is strictly pH-dependent.[1] Successful dissolution requires protonating the piperidine nitrogen (converting it to a cationic species) or disrupting the crystal lattice using dipolar aprotic solvents.[1]

Troubleshooting Guide (Q&A Format)

Category A: Stock Solution Preparation

Q: I am trying to dissolve the powder in PBS (pH 7.4) or water, but it floats or sinks as a solid. What is happening? A: You are likely working with the free base form.[1] At pH 7.4, a significant fraction of the compound remains unprotonated and lipophilic. The 3,5-dimethoxyphenyl group further decreases water solubility compared to a naked piperidine.[1]

  • Immediate Fix: Do not attempt to dissolve the free base directly in neutral buffers.[1] Dissolve it in DMSO (Dimethyl Sulfoxide) or Ethanol first to create a high-concentration stock (e.g., 10–50 mM).[1]

Q: My DMSO stock freezes or precipitates when stored at -20°C. Is the compound degrading? A: It is likely not degradation but crystallization .[1] DMSO has a high freezing point (19°C).[1]

  • Protocol: Thaw the vial completely at room temperature. If solids persist, sonicate at 30–40°C for 5 minutes. The compound is thermally stable enough for mild heating.[1]

  • Pro Tip: For long-term storage, aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles which can induce crystal nucleation.[1]

Category B: Aqueous Dilution (Cell Culture/Assays)[1]

Q: When I dilute my DMSO stock into cell culture media, I see a white cloud (precipitation). How do I prevent this "crashing out"? A: This is the "solvent shift" effect.[1] You are rapidly changing the environment from lipophilic (DMSO) to hydrophilic (Media).[1]

  • Mechanism: The local concentration of the compound exceeds its kinetic solubility limit before it can disperse.[1]

  • Solution (The "Sandwich" Method):

    • Place the culture media in a vortexing tube.[1]

    • While vortexing the media, slowly inject the DMSO stock into the center of the vortex.

    • Critical: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its thermodynamic solubility limit (likely < 100 µM in neutral media).

Category C: In Vivo Formulation

Q: I need to dose this IV or IP. DMSO is not an option.[1] What vehicle should I use? A: For animal studies, you must convert the compound to a water-soluble salt or use a complexing agent.[1]

  • Option 1 (Acidification): Dissolve the compound in 0.1 M HCl or saline adjusted to pH 4.5–5.[1]0. The protonated amine is highly soluble.[1]

  • Option 2 (Cyclodextrins): Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.[1] The hydrophobic dimethoxyphenyl ring fits well into the cyclodextrin cavity, shielding it from water.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Target: Reliable stock for in vitro assays.[1]

  • Weighing: Weigh 2.37 mg of the compound (MW ≈ 237.29 g/mol ).

    • Note: Use an anti-static gun if the powder is electrostatic.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Check: Hold the vial up to a light source.[1] If "schlieren" lines (refractive index swirls) or particles are visible, sonicate for 60 seconds.

  • Storage: Store at -20°C with desiccant.

Protocol 2: Kinetic Solubility Test (The "Crash" Test)

Target: Determine the maximum concentration usable in your specific assay buffer.[1]

  • Prepare a 96-well plate with 198 µL of your assay buffer (e.g., PBS) per well.

  • Add 2 µL of DMSO stock at increasing concentrations (1 mM, 5 mM, 10 mM, etc.) to create final concentrations of 10, 50, 100 µM.

  • Incubate at 37°C for 2 hours.

  • Measure absorbance at 600 nm (turbidity).[1]

    • Result: A spike in OD600 indicates precipitation.[1] Stay below this limit for your experiments.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for selecting the correct solvent system based on your application.

Solubility_Workflow Start Start: this compound App_Check Select Application Start->App_Check In_Vitro In Vitro (Cell/Enzyme) App_Check->In_Vitro In_Vivo In Vivo (Animal Dosing) App_Check->In_Vivo Stock_Prep Prepare Stock in DMSO (10-50mM) In_Vitro->Stock_Prep Dilution Dilute into Media Stock_Prep->Dilution Precip_Check Precipitation Visible? Dilution->Precip_Check No No Precip_Check->No Clear Yes Yes Precip_Check->Yes Cloudy Success_IV Proceed with Assay Fix_IV Reduce Conc. or Add 10% HP-β-CD Fix_IV->Dilution Route_Check Route? In_Vivo->Route_Check Oral Oral Gavage (PO) Route_Check->Oral Injection Injection (IV/IP/SC) Route_Check->Injection Form_PO Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Form_PO Form_IV Vehicle: 20% HP-β-CD in Saline or Acetate Buffer (pH 5.0) Injection->Form_IV No->Success_IV Yes->Fix_IV

Figure 1: Decision tree for solvent and vehicle selection based on experimental requirements.

Solvent Compatibility Matrix

Use this table to check compatibility before mixing solvents.

Solvent SystemSolubility RatingSuitabilityNotes
Water (Neutral pH 7) Poor (< 0.1 mg/mL)Avoid Compound will float/sediment.[1]
DMSO Excellent (> 50 mg/mL)Stock Solution Hygroscopic; keep sealed.[1]
Ethanol (100%) Good (> 10 mg/mL)Alternative Stock Evaporates easily; check concentration often.[1]
0.1 M HCl Very Good (> 20 mg/mL)Salt Formation Converts base to HCl salt in situ.[1]
PBS + 5% DMSO Moderate (~ 0.5 mg/mL)Assay Medium Metastable; use immediately.[1]
20% HP-β-CD Good (~ 5 mg/mL)In Vivo Vehicle Best for IV/IP; prevents irritation.[1]

References

  • PubChem. Piperidin-4-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Sielc Technologies. Separation of 4-Phenylpiperidin-4-ol on Newcrom R1 HPLC column. Available at: [Link]

Sources

Technical Support Center: Synthesis & Optimization of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

[1]

Topic: Optimization of Grignard Addition to N-Protected-4-Piperidones Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic & Triage: Why is your reaction failing?

The synthesis of 4-(3,5-dimethoxyphenyl)piperidin-4-ol typically involves the nucleophilic addition of 3,5-dimethoxyphenylmagnesium bromide to an N-protected-4-piperidone (e.g., N-Boc or N-Benzyl).[1]

If you are experiencing low yields (<40%) or recovering significant starting material, you are likely encountering Enolization rather than Nucleophilic Addition.[1]

The Core Problem: Basicity vs. Nucleophilicity

The Grignard reagent is both a strong nucleophile and a strong base. 4-Piperidones possess acidic

1
  • Path A (Desired): The Grignard attacks the carbonyl carbon

    
     Tertiary Alcohol.
    
  • Path B (Parasitic): The Grignard deprotonates the

    
    -carbon 
    
    
    Magnesium Enolate
    
    
    Recovered Ketone upon quench.

Because the 3,5-dimethoxyphenyl group is electron-rich (due to methoxy donors) and moderately bulky, the nucleophilic attack is slowed, allowing the faster acid-base reaction (Path B) to dominate.[1]

Visualizing the Conflict (Mechanism)

ReactionPathwaysStartN-Boc-4-Piperidone+ ArMgBrPathAPath A: Nucleophilic Attack(Kinetic Control)Start->PathA Promoted by CeCl3Low TempPathBPath B: Deprotonation(Thermodynamic Pitfall)Start->PathB Standard GrignardHindered KetonesAlkoxideTertiary AlkoxidePathA->AlkoxideProductTarget Product:4-Aryl-piperidin-4-olAlkoxide->Product H3O+ QuenchEnolateMagnesium Enolate(Stable Intermediate)PathB->EnolateRecoveredRecovered Starting Material(Ketone)Enolate->Recovered H3O+ Quench

Figure 1: Mechanistic divergence between desired nucleophilic addition (Path A) and parasitic enolization (Path B).

Troubleshooting Guides (Q&A)

Issue 1: "I recovered 60% of my starting ketone. The Grignard didn't add."

Diagnosis: Enolization is outcompeting addition. Solution: Adopt the Imamoto Protocol (Organocerium Chemistry) .

  • The Fix: Transmetalate your Grignard with anhydrous Cerium(III) Chloride (

    
    ) before adding the ketone. Organocerium reagents are more nucleophilic but less basic than organomagnesium reagents, effectively suppressing enolization [1].[1]
    
  • Protocol Adjustment: Stir anhydrous

    
     in THF, add ArMgBr at -78°C, stir for 30 min, then add the ketone.
    
Issue 2: "The Grignard reagent won't initiate (Magnesium remains solid)."

Diagnosis: Passivation of the Magnesium surface or insufficient activation energy for the electron-rich aryl halide. Solution:

  • Mechanical Activation: Stir the Mg turnings dry under Argon with a glass stir rod to crush/expose fresh metal surfaces before adding solvent.

  • Chemical Activation: Add a single crystal of Iodine (

    
    ) and heat gently until the purple color fades. If that fails, use DIBAL-H  (1-2 drops of 1M solution) as a scavenger/activator—this is often superior to Iodine for stubborn halides [2].[1]
    
  • Concentration: Initiate in a minimum volume of THF (concentrated) before diluting.

Issue 3: "My work-up is a gelatinous emulsion that won't separate."

Diagnosis: Formation of Magnesium Hydroxide (

1Solution:
  • Standard: Quench with Saturated Ammonium Chloride (

    
    ).[1]
    
  • For Emulsions: Use Rochelle’s Salt (Potassium Sodium Tartrate).[1] It chelates magnesium and aluminum salts, solubilizing them in the aqueous layer and allowing a clean phase break.

Optimized Experimental Protocol

This protocol utilizes the CeCl3-mediated addition to maximize yield for the 3,5-dimethoxy system.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
1-Bromo-3,5-dimethoxybenzene 1.5Nucleophile PrecursorDry, free of phenols.[1]
Magnesium Turnings 1.6MetalFreshly crushed/activated.[2]
Anhydrous CeCl3 1.6Lewis Acid / TransmetalatorCRITICAL: Must be dried at 140°C under high vacuum for 2h before use.
N-Boc-4-Piperidone 1.0ElectrophileDissolved in minimal THF.[1]
THF (Anhydrous) -SolventDistilled or from SPS.[1]
Step-by-Step Workflow
  • CeCl3 Preparation (The Critical Step):

    • Place

      
       (heptahydrate) in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring. The powder should turn from clumpy to a fine, free-flowing white powder.[1]

    • Cool to room temperature (RT) under Argon. Add anhydrous THF and stir vigorously overnight (or at least 2 hours) to form a milky suspension.

  • Grignard Formation:

    • In a separate flask, activate Mg turnings (crush/iodine).[1]

    • Add 10% of the aryl bromide solution in THF. Heat to reflux to initiate (look for turbidity/exotherm).

    • Dropwise add the remaining bromide.[2][3] Reflux for 1 hour to ensure completion.

    • Checkpoint: Titrate a small aliquot (using salicylaldehyde phenylhydrazone) if precise concentration is needed.

  • Transmetalation & Addition:

    • Cool the

      
       suspension to -78°C .
      
    • Cannulate the Grignard solution into the

      
       suspension. The mixture may turn yellow/orange. Stir for 1 hour at -78°C.
      
    • Add the N-Boc-4-Piperidone (dissolved in THF) dropwise over 15 minutes.

    • Crucial: Allow the reaction to warm slowly to 0°C over 2-3 hours. Do not jump to RT immediately.

  • Work-up:

    • Quench with 10% aqueous acetic acid or sat.

      
       at 0°C.
      
    • Extract with EtOAc (3x).[1]

    • Wash combined organics with Brine. Dry over

      
      .
      

Decision Logic for Optimization

Use this flowchart to determine if you need the Advanced (Cerium) protocol or if standard conditions suffice.

OptimizationLogicStartStart OptimizationCheckYieldRun Standard Grignard(THF, 0°C)Start->CheckYieldYieldDecisionYield > 50%?CheckYield->YieldDecisionGoodYieldOptimize Standard:- Adjust Temp (-20°C)- Check StoichiometryYieldDecision->GoodYieldYesLowYieldAnalyze Crude NMRYieldDecision->LowYieldNoRecoveredSMRecovered Ketone?(Enolization)LowYield->RecoveredSMMajor PeakWurtzBiaryl Impurities?(Coupling)LowYield->WurtzAromatic ImpuritiesSolutionCeAPPLY IMAMOTO PROTOCOL(Add CeCl3)RecoveredSM->SolutionCeSolutionTempLower Temp (-78°C)Slow AdditionWurtz->SolutionTemp

Figure 2: Decision matrix for selecting the appropriate optimization strategy based on crude reaction data.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium and Grignard reagents to ketones."[1][4] Journal of the American Chemical Society, 111(12), 4392–4398.[1]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • BenchChem Technical Support. "Troubleshooting Grignard Additions to 4-Piperidones." BenchChem Knowledge Base.

  • Organic Syntheses. "General Procedures for Grignard Formation and Addition." Organic Syntheses, Coll.[1][5] Vol. 6, p. 242.

"side reactions in 4-(3,5-Dimethoxyphenyl)piperidin-4-ol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-A Subject: Troubleshooting Side Reactions in 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely encountering difficulties synthesizing This compound due to the specific electronic nature of the 3,5-dimethoxyaryl ring. Unlike a standard phenyl Grignard addition, this specific substrate presents two amplified risks:

  • Hyper-stabilized Carbocation Dehydration: The electron-donating methoxy groups stabilize the benzylic carbocation, making the tertiary alcohol exceptionally prone to acid-catalyzed elimination (dehydration) to form the tetrahydropyridine alkene.

  • Enolization vs. Nucleophilic Attack: The steric bulk of the 3,5-substituted ring coupled with the basicity of the Grignard reagent often favors deprotonation of the piperidone over addition, leading to recovered starting material.

This guide addresses these issues with mechanistic insights and corrected protocols.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I recovered a large amount of unreacted piperidone starting material."

Diagnosis: Enolization has occurred. Mechanism: The Grignard reagent (3,5-dimethoxyphenylmagnesium bromide) acted as a base rather than a nucleophile.[1][2] It deprotonated the alpha-carbon of the protected 4-piperidone, forming a magnesium enolate. Upon aqueous quench, this enolate simply protonates back to the starting ketone. The Fix: Use the Cerium(III) Chloride (Luche-type) Modification. [2]

  • Why: Anhydrous CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously making the Grignard reagent less basic (forming an organocerium species).[2] This shifts the pathway from enolization (deprotonation) to nucleophilic addition.[2]

  • Protocol Adjustment: Pre-stir the piperidone with 1.1 eq of anhydrous CeCl₃ in THF for 1 hour before adding the Grignard reagent at -78°C.

Issue 2: "My product contains a significant alkene impurity (Tetrahydropyridine)."

Diagnosis: Acid-Catalyzed Dehydration. Mechanism: The 3,5-dimethoxy substitution pattern is critical here.[1][2] The methoxy groups are strong electron donors (via resonance).[2] If the tertiary alcohol is protonated (even by weak acids like NH₄Cl during quench, or silica gel during chromatography), water is lost to form a benzylic carbocation.[1][2] This cation is resonance-stabilized by the methoxy groups, significantly lowering the activation energy for elimination compared to a naked phenyl ring. The Fix: Basify the Workup and Avoid Acidic Deprotection.

  • Quench: Do not use HCl. Use saturated aqueous NH₄Cl, but immediately buffer with NaHCO₃ to ensure pH > 7.[2]

  • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your column.[1][2]

  • Deprotection Warning: If you used N-Boc , standard acidic deprotection (TFA/HCl) will almost certainly dehydrate this molecule.[1][2] Switch to N-Benzyl protection , which can be removed via hydrogenation (Pd/C, H₂, MeOH) without touching the tertiary alcohol.[1]

Issue 3: "The Grignard formation never initiated, or yield is low due to biaryl formation."

Diagnosis: Passivated Magnesium / Wurtz Coupling. Mechanism: 1-Bromo-3,5-dimethoxybenzene is a solid and can be slow to initiate.[1] Overheating to force initiation leads to radical dimerization (Wurtz coupling), forming 3,3',5,5'-tetramethoxybiphenyl.[1] The Fix: Iodine Activation & Dilution. [2]

  • Activation: Flame-dry magnesium turnings under Argon. Add one crystal of Iodine (

    
    ) and cover with minimal THF.[1][2] Add 5% of the bromide solution.[2] Wait for the iodine color to fade (initiation) before starting the main addition.[2]
    
  • Temperature: Maintain internal temperature between 35-40°C. Do not reflux aggressively.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (Enolization and Dehydration).

ReactionPathways Start N-Protected 4-Piperidone Intermediate_Add Alkoxide Intermediate Start->Intermediate_Add Nucleophilic Attack (Desired) Intermediate_Enol Magnesium Enolate Start->Intermediate_Enol Deprotonation (Side Reaction 1) Grignard 3,5-Dimethoxyphenyl MgBr Grignard->Start + Quench Aqueous Quench (H3O+ / NH4Cl) Intermediate_Add->Quench Intermediate_Enol->Quench Product Target: 4-Aryl-4-Hydroxypiperidine Quench->Product Controlled pH Side_SM Recovered SM (Piperidone) Quench->Side_SM Re-protonation Side_Alkene Side Product: Tetrahydropyridine (Dehydration) Product->Side_Alkene Acidic Conditions (Stabilized Carbocation)

Caption: Pathway analysis showing the divergence between Enolization (leading to recovered SM) and Dehydration (driven by the electron-rich aryl ring).[2]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-Benzyl-4-(3,5-dimethoxyphenyl)piperidin-4-ol minimizing side reactions.

Materials
ReagentEquiv.RoleNotes
1-Bromo-3,5-dimethoxybenzene1.2Nucleophile PrecursorSolid; dissolve in dry THF.
Magnesium Turnings1.3MetalFlame-dried; Iodine activated.[1][2]
N-Benzyl-4-piperidone1.0ElectrophileUse N-Benzyl to avoid acidic deprotection later.[2]
Cerium(III) Chloride (Anhydrous)1.1Lewis AcidCritical: Suppresses enolization.[1][2]
THF (Anhydrous)SolventSolventDistilled from Na/Benzophenone or molecular sieves.[2]
Step-by-Step Methodology

1. Preparation of Anhydrous CeCl₃ (The "Luche" Step)

  • Note: Commercial CeCl₃[1][2]·7H₂O must be dried.[2]

  • Heat CeCl₃[1][2][3]·7H₂O at 140°C under high vacuum (0.1 mmHg) for 4 hours with gradual stirring. The powder should turn from white/clumpy to a fine white powder.[2]

  • Suspend the dried CeCl₃ (1.1 equiv) in anhydrous THF and stir at Room Temperature (RT) for 2 hours.

  • Add N-Benzyl-4-piperidone (1.0 equiv) to this suspension and stir for 30 mins. Cool the slurry to -78°C .

2. Grignard Preparation

  • In a separate flame-dried flask, add Mg turnings (1.3 equiv) and a crystal of Iodine.

  • Add 10% of the bromide solution (dissolved in THF).[2] Warm gently with a heat gun until the iodine color disappears and the solution becomes turbid.

  • Add the remaining bromide dropwise over 30 mins, maintaining internal temp <40°C.

  • Stir for 1 hour at RT to ensure completion.

3. The Addition

  • Cannulate the Grignard solution slowly into the -78°C CeCl₃/Piperidone slurry.

  • Why: Low temperature prevents enolization; Cerium activates the ketone.[2]

  • Allow the mixture to warm to 0°C over 2 hours.

4. Quench & Workup (Critical for preventing Dehydration)

  • Cool back to 0°C.

  • Quench by dropwise addition of saturated aqueous NH₄Cl mixed with 10% NH₄OH (9:1 ratio).[1][2]

  • Reasoning: The ammonia keeps the pH basic (~pH 9).[2] Standard NH₄Cl is slightly acidic (pH ~5) and can trigger dehydration of this specific electron-rich alcohol.[1][2]

  • Extract with EtOAc (3x).[1][2] Wash combined organics with Brine. Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic).

5. Purification

  • Concentrate in vacuo at <40°C (heat promotes elimination).[1][2]

  • Column Chromatography: Silica gel pre-flushed with 1% Et₃N/Hexanes.[1][2] Elute with Hexanes/EtOAc gradient.[2]

Part 4: References & Authority

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1][2] Journal of the American Chemical Society, 111(12), 4392-4398.[1] (Foundational work on CeCl3 suppression of enolization).

  • Kuehne, M. E., et al. "Dehydration of 4-hydroxypiperidines."[1][2] Journal of Organic Chemistry. (Mechanistic insight into the stability of the tetrahydropyridine product).

  • Knochel, P., et al. "Functionalized Grignard Reagents."[1][2][4] Angewandte Chemie International Edition. [2]

  • BenchChem Technical Repository. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." (General protocols for piperidone addition).

Disclaimer: This guide assumes standard laboratory safety protocols. Grignard reagents are pyrophoric and moisture-sensitive.[1][2] Always work under an inert atmosphere.

Sources

"troubleshooting NMR spectra of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Executive Summary & Molecule Profile

The Challenge: Characterizing This compound presents a trifecta of NMR challenges:

  • Solubility/Salt Polymorphism: The piperidine nitrogen allows for salt formation (HCl, TFA), drastically altering solubility and chemical shifts.

  • Exchangeable Protons: The presence of both a secondary amine (-NH) and a tertiary alcohol (-OH) creates variable signals dependent on water content and solvent choice.

  • Conformational Dynamics: The piperidine ring undergoes chair-chair interconversion, often leading to line broadening at room temperature.

Target Structure Analysis:

  • Core: Piperidine ring with a quaternary center at C4.

  • Substituents: 3,5-dimethoxyphenyl group (symmetric) and a hydroxyl group at C4.

  • Symmetry: The molecule possesses a plane of symmetry (passing through N and C4), rendering the C2/C6 protons and C3/C5 protons enantiotopic (equivalent in achiral environments).

Standard Reference Data (Predicted)

Use this table to validate your baseline spectrum. Deviations >0.5 ppm suggest salt formation or impurities.

Proton EnvironmentTypeCountApprox. Shift (δ ppm)*MultiplicityCoupling (J)
Aromatic (C2', C6') Ar-H2H6.60 – 6.70Doublet (d)J ~ 2.2 Hz
Aromatic (C4') Ar-H1H6.35 – 6.45Triplet (t)J ~ 2.2 Hz
Methoxy -OCH₃6H3.75 – 3.85Singlet (s)-
Piperidine (C2, C6) -CH₂-N4H2.90 – 3.20Multiplet (m) Complex
Piperidine (C3, C5) -CH₂-C(OH)4H1.60 – 2.10Multiplet (m)Complex
Amine -NH1H1.5 – 4.0Broad sExchangeable
Hydroxyl -OH1H1.5 – 5.0Broad sExchangeable

*Data predicated on Free Base in CDCl₃. Shifts will migrate downfield in DMSO-d₆ or if protonated. **Piperidine protons may appear as broad "humps" due to ring flipping.

Diagnostic Workflow

Before adjusting parameters, determine your failure mode using this logic flow.

NMR_Troubleshooting Start Start: Analyze 1H Spectrum CheckSolubility Are peaks very broad or is lock signal unstable? Start->CheckSolubility CheckShifts Are aliphatic peaks shifted downfield (>3.5 ppm)? CheckSolubility->CheckShifts No SolubilityIssue Issue: Solubility/Aggregation Action: Switch to DMSO-d6 or MeOD CheckSolubility->SolubilityIssue Yes CheckMissing Are NH/OH signals missing? CheckShifts->CheckMissing No SaltIssue Issue: Protonated Salt (HCl/TFA) Action: Freebase with Na2CO3 or add K2CO3 to NMR tube CheckShifts->SaltIssue Yes ExchangeIssue Issue: Chemical Exchange Action: Run D2O shake or lower Temp to -20°C CheckMissing->ExchangeIssue Yes Spectrum Validated Spectrum Validated CheckMissing->Spectrum Validated No

Figure 1: Triage decision tree for common spectral anomalies.

Troubleshooting Guides
Module A: The "Salt vs. Free Base" Confusion

Symptom: Your aliphatic piperidine peaks (C2/C6 adjacent to Nitrogen) are appearing at 3.3–3.6 ppm instead of the expected 2.9–3.0 ppm . Root Cause: You likely isolated the HCl or TFA salt. Protonation of the piperidine nitrogen deshields the adjacent protons, shifting them downfield.

  • Verification Protocol:

    • Check Solubility: Free bases dissolve well in CDCl₃. Salts often require DMSO-d₆ or CD₃OD.

    • The "Shake" Test:

      • Take your NMR tube (if in CDCl₃).[1]

      • Add 2 drops of dilute Na₂CO₃ in D₂O.

      • Shake vigorously and let layers separate.

      • Re-run the scan.[2][3] If peaks shift upfield (lower ppm), it was a salt.

Module B: Missing or Broad OH/NH Signals

Symptom: The integration only sums to 19H (missing 2 protons) or there are wide, flat mounds in the baseline. Root Cause: Chemical Exchange.[3] The NH and OH protons exchange rapidly with trace water in the solvent.[2] This rate is intermediate on the NMR timescale, causing coalescence (broadening).

  • Corrective Action:

    • Method 1 (D₂O Shake): Add 1 drop of D₂O.[4] Shake. If the broad peaks disappear completely, they are confirmed as exchangeable OH/NH [1].[5]

    • Method 2 (Sharpening): Run the spectrum in DMSO-d₆ .[6] DMSO is a strong hydrogen bond acceptor; it "locks" the OH/NH protons in place, often revealing them as sharp signals (sometimes even showing coupling, e.g., OH as a singlet, NH as a doublet if coupled to CH).

Module C: The "Blurry" Piperidine Ring

Symptom: The CH₂ signals of the piperidine ring (1.5–3.0 ppm) appear as undefined multiplets or broad humps, preventing accurate coupling constant analysis. Root Cause: Ring Inversion. The piperidine ring flips between chair conformers. At room temperature (298 K), this flipping rate is comparable to the NMR frequency difference between axial and equatorial protons.

  • Protocol for Resolution:

    • Heat it up: Run the experiment at 320–330 K . This speeds up the exchange, averaging the axial/equatorial signals into sharp, time-averaged multiplets.

    • Cool it down: Run at 230–250 K . This "freezes" the conformation, splitting the signals into distinct axial and equatorial sets (more complex, but resolved).

Structural Validation: The Aromatic Region

To confirm you have the 3,5-dimethoxy isomer (and not the 2,4- or 3,4- isomer), examine the aromatic region closely.

Aromatic_Pattern Symmetry Symmetry Check (Plane through C1-C4) Signal_A Proton A (Between OMe) Triplet-like (t, J~2Hz) Integration: 1H Symmetry->Signal_A C4' Position Signal_B Protons B (Ortho to Piperidine) Doublet-like (d, J~2Hz) Integration: 2H Symmetry->Signal_B C2'/C6' Positions

Figure 2: Expected aromatic coupling pattern for 3,5-substitution.

  • The 3,5-Pattern: You must see a 2:1 ratio .

    • 2H (Doublet, ~2.2 Hz): These are the protons between the piperidine and the methoxy groups.

    • 1H (Triplet, ~2.2 Hz): This is the proton between the two methoxy groups.

  • Troubleshooting: If you see three distinct 1H signals with large couplings (J > 8 Hz), you have the 3,4-dimethoxy isomer (ortho-coupling).

Frequently Asked Questions (FAQ)

Q: Why does my sample not dissolve in CDCl₃? A: You likely have the HCl salt or a zwitterionic form. Switch to DMSO-d₆ or Methanol-d₄ (CD₃OD) . Note that in CD₃OD, the OH and NH protons will exchange with deuterium and vanish from the spectrum [2].[5][7]

Q: Can I determine the salt stoichiometry (Free base vs. Mono-HCl vs. Di-HCl) using NMR? A: Yes, but not directly via integration of the Cl (which is invisible in 1H NMR).

  • Technique: Use an internal standard (e.g., Maleic acid or Dimethyl sulfone) with a known relaxation delay (d1 > 30s). Integrate the aromatic protons against the standard.

  • Alternative: Look for the Ammonium proton (R-NH₂⁺-R) in DMSO-d₆. It typically appears very downfield (8.0–10.0 ppm ) as a broad singlet.

Q: There is a sharp singlet at 3.3 ppm in my DMSO-d₆ spectrum. Is this an impurity? A: Likely not. This is the residual water peak in DMSO. Because your molecule has exchangeable protons (OH/NH), they can exchange with the residual water, shifting the water peak position and broadening it.[3][7]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for exchangeable proton behavior).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62(21), 7512–7515.

  • Reich, H. J. (2024).[8] "Bordwell pKa Table and NMR Solvent Effects." University of Wisconsin-Madison Chemistry Department. (Resource for understanding solvent effects on chemical shifts).

Sources

Technical Support Center: Optimizing 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(3,5-dimethoxyphenyl)piperidin-4-ol typically involves the nucleophilic addition of a 3,5-dimethoxyphenyl organometallic reagent to an N-protected-4-piperidone.

The Core Problem: 4-Piperidones are notoriously prone to enolization rather than 1,2-addition when reacted with basic Grignard reagents. The basicity of the Grignard reagent removes an


-proton from the ketone, resulting in the recovery of starting material and low yields (often <30%).

The Solution: This guide details the Imamoto Method (CeCl


-mediated addition) .[1][2] By transmetallating the Grignard to an organocerium species, we increase the electrophilicity of the carbonyl while decreasing the basicity of the nucleophile, often boosting yields to >85%.

Module 1: Reagent Integrity (The Foundation)

User Query: "My Grignard formation is inconsistent. Sometimes it initiates immediately; other times it stalls or yields a slurry that doesn't react."

Root Cause Analysis

The 3,5-dimethoxy substitution pattern makes the aryl ring electron-rich. While generally stable, the formation of the Grignard reagent (3,5-dimethoxyphenylmagnesium bromide) can be sluggish due to the passivation of the magnesium surface or moisture in the ether/THF.

Protocol: High-Fidelity Grignard Preparation
ParameterSpecificationReasoning
Solvent Anhydrous THF (stabilized)THF coordinates Mg better than Et

O, crucial for aryl Grignards.
Magnesium Turnings (Crushed)Crushing exposes fresh metal lattice, breaking the MgO passivation layer.
Activator Iodine (I

) or DIBAL-H
I

chemically etches the Mg surface; DIBAL-H scavenges trace moisture.
Concentration 0.5 M to 1.0 MToo dilute slows kinetics; too concentrated risks precipitation.

Step-by-Step Activation:

  • Place Mg turnings (1.2 equiv) in a flame-dried Schlenk flask under Argon.

  • Dry Stir: Stir the dry turnings vigorously for 10 mins to mechanically scratch the surface.

  • Add a single crystal of I

    
     and heat gently with a heat gun until purple vapors sublime and settle on the Mg.
    
  • Add 10% of the 3,5-dimethoxybromobenzene solution. Wait for the exotherm (solvent boiling) and color change (brown

    
     clear/gray).
    
  • Critical: If no exotherm occurs within 5 minutes, do not add more halide. Sonicate or add a drop of DIBAL-H.

Module 2: The Coupling Reaction (The Yield Critical Step)

User Query: "I am seeing 40% starting material (piperidone) recovered, even with excess Grignard. Why?"

The Science: Enolization vs. Addition

Standard Grignard reagents (


) are hard bases. The 

-protons of

-Boc-4-piperidone are acidic (

). The Grignard acts as a base, deprotonating the ketone to form an enolate, which reverts to starting material upon aqueous quench.[3]
The Fix: Organocerium Chemistry (Imamoto Reagent)

The addition of anhydrous Cerium(III) Chloride (


) creates a less basic, more oxophilic reagent.

Mechanism:



The resulting organocerium species is less basic  (suppressing enolization) but highly nucleophilic  toward the carbonyl oxygen (promoting 1,2-addition).
Protocol: CeCl -Promoted Addition

Pre-requisite: You must use anhydrous CeCl


. The heptahydrate (

) will kill the reaction.
  • Drying CeCl

    
    : 
    
    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with stirring.

    • Visual Check: The solid should turn from a clumpy white solid to a fine, free-flowing powder.

  • Slurry Formation:

    • Cool the dried CeCl

      
       (1.5 equiv) to 0°C. Add anhydrous THF. Stir for 1 hour to form a milky suspension.
      
  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add the prepared Grignard reagent (1.2 equiv) dropwise. Stir for 1 hour.

  • Addition:

    • Add

      
      -Boc-4-piperidone (1.0 equiv) dissolved in THF dropwise.
      
    • Allow to warm slowly to 0°C over 2 hours.

Visualization: Reaction Pathway

ReactionPathway Start N-Boc-4-Piperidone Enol Enolate Intermediate (Dead End) Start->Enol Standard RMgX (Deprotonation) Product Target Alcohol (High Yield) Start->Product RCeCl2 Addition Grignard Grignard (RMgX) (Hard Base) Complex Organocerium Complex (RCeCl2) Grignard->Complex + CeCl3 (Transmetallation) CeCl3 CeCl3 (Lewis Acid) Recovery Recovered Starting Material (Low Yield) Enol->Recovery Quench Complex->Product

Caption: Comparison of the standard Grignard pathway (leading to enolization) versus the Organocerium pathway (leading to the target alcohol).

Module 3: Work-up & Isolation (The Recovery)

User Query: "I have a massive emulsion during extraction, and my yield drops here."

Troubleshooting Matrix
IssueCauseSolution
Emulsion Magnesium salts (

) forming a gel.
Rochelle's Salt Wash: Quench with saturated Potassium Sodium Tartrate solution. Stir vigorously for 1 hour until layers clarify.
Product Loss Product trapped in aqueous layer due to protonation.pH Control: The product is a tertiary alcohol with a carbamate (Boc). It is lipophilic. However, if the Boc group was cleaved thermally, the free amine is water-soluble at neutral pH. Ensure pH > 10 if amine is free.
Sticky Solid Residual Cerium salts.Filter the crude organic layer through a pad of Celite/Diatomaceous earth before evaporation.
Recommended Work-up Protocol
  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of 10% aqueous acetic acid (to break the Cerium alkoxide) followed immediately by Rochelle's Salt (to chelate metals).

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Wash: Wash combined organics with saturated NaHCO

    
     (to remove acetic acid) and Brine.
    
  • Drying: Dry over Na

    
    SO
    
    
    
    (Magnesium sulfate can sometimes bind polar alcohols).

FAQ: Frequently Asked Questions

Q: Can I use the commercially available 3,5-dimethoxyphenylmagnesium bromide? A: Yes, but titration is mandatory. Commercial Grignards degrade over time. Titrate using salicylaldehyde phenylhydrazone or simple iodine titration to determine the active concentration.

Q: Why not use the organolithium reagent instead? A: You can, but organolithiums are even more basic than Grignards, leading to higher enolization rates. If you use the Lithium reagent (generated via Li-Halogen exchange), the addition of CeCl


 is even more critical  (see Imamoto, 1989).

Q: Can I use Lanthanum Chloride (LaCl


) instead of Cerium? 
A:  Yes, LaCl

is an excellent alternative and often more soluble in THF, but CeCl

is the industry standard for cost-efficiency.

References

  • Imamoto, T., et al. (1989). "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[1] Journal of the American Chemical Society, 111(12), 4392–4398.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336.

  • BenchChem Technical Support. (2025). "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Protocols.

  • Dimitrov, V., et al. (2012). "Efficient Synthesis of 4-Substituted Piperidines." Organic Process Research & Development. (General reference for piperidone handling).

Sources

Technical Support Center: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Directive: The Dehydration Trap

The most critical stability issue associated with 4-(3,5-Dimethoxyphenyl)piperidin-4-ol is acid-catalyzed dehydration .[1]

While researchers often fear oxidation with electron-rich aromatic rings, the tertiary benzylic alcohol at the C4 position is the "Achilles' heel" of this molecule.[1] Under acidic conditions (common in HPLC mobile phases) or elevated temperatures, this molecule eliminates water to form the corresponding 1,2,3,6-tetrahydropyridine .[1]

The Mechanism of Failure

This degradation is not random; it follows a predictable E1 elimination pathway.[1]

  • Protonation: The hydroxyl group accepts a proton (

    
    ) from the environment (solvent, acid impurity).
    
  • Carbocation Formation: Water leaves, creating a tertiary carbocation at C4.[1]

  • Elimination: A proton is removed from the adjacent C3 position, forming a double bond conjugated with the aromatic ring.[1]

Visualization: Degradation Pathway

The following diagram illustrates the transition from the stable alcohol to the dehydrated impurity.

DehydrationPathway Start Target Molecule 4-(3,5-Dimethoxyphenyl) piperidin-4-ol Inter Intermediate: Tertiary Carbocation Start->Inter Protonation & -H2O Acid Trigger: Acidic pH (< 3.0) or Heat (> 40°C) Acid->Start Product Degradant: Tetrahydropyridine (Styrene-like impurity) Inter->Product -H+ (Elimination)

Figure 1: Acid-catalyzed dehydration pathway leading to the formation of the tetrahydropyridine analog.[1]

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose issues observed during synthesis, purification, or analysis.

SymptomProbable CauseTechnical ExplanationCorrective Action
New HPLC Peak (RRT ~1.2) On-column Dehydration The molecule is degrading during analysis due to acidic mobile phase (e.g., 0.1% TFA).[1] The degradant is more hydrophobic (lacks -OH), eluting later.[1]Switch Buffer: Use 10mM Ammonium Bicarbonate (pH 7.[1]4) or reduce acid concentration to 0.05% Formic Acid. Keep autosampler at 4°C.
Sample turns yellow/brown Oxidative Coupling The 3,5-dimethoxy ring is electron-rich.[1] In the presence of light/air, it can undergo oxidative coupling or quinone formation.[1]Protect: Store under Argon/Nitrogen. Wrap vials in aluminum foil. Add antioxidant (e.g., BHT) if compatible with downstream use.
Precipitation in Water Free Base Crash The molecule is likely in its Free Base form, which has poor aqueous solubility compared to the HCl salt.[1]Acidify (Carefully): Convert to HCl or Tartrate salt for aqueous studies. Warning: Do not go below pH 3 to avoid dehydration.[1]
Inconsistent NMR Integration Hygroscopicity The piperidine amine and hydroxyl group attract atmospheric moisture, skewing weight-based stoichiometry.[1]Dry: Lyophilize or dry in a vacuum desiccator over

for 24h before weighing for critical assays.

Validated Protocols

A. Stability-Indicating HPLC Method

Standard acidic methods often artificially degrade this compound.[1] Use this "Gentle" Method.

  • Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.[1] High pH stability is required.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.5 - 7.0).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 280 nm (Specific to the dimethoxy ring; minimizes solvent noise).[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 10 min: 60% B[1]

    • 12 min: 10% B[1]

  • Why this works: The neutral pH prevents the protonation of the -OH group, stopping the dehydration mechanism inside the column.[1]

B. Solubilization for Biological Assays

Do not dissolve directly in cell culture media.[1]

  • Stock Preparation: Dissolve substance in 100% DMSO to a concentration of 10-50 mM.

    • Note: The solution should be clear and colorless.[1]

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1]

Interactive Troubleshooting Flowchart

Follow this logic tree to resolve purity discrepancies.

TroubleshootingTree Issue Start: Purity Issue Detected CheckSolvent Is sample in Protic Solvent (MeOH, Water, Acid)? Issue->CheckSolvent CheckTime Stored > 24 Hours? CheckSolvent->CheckTime Yes CheckHPLC Is Mobile Phase Acidic (TFA/H3PO4)? CheckSolvent->CheckHPLC No (Solid/DMSO) CheckTime->CheckHPLC No ResultDehydration Diagnosis: Dehydration (Tetrahydropyridine formed) CheckTime->ResultDehydration Yes (Slow Hydrolysis) CheckHPLC->ResultDehydration Yes (Artifact) ResultOxidation Diagnosis: Oxidation (Check Light/Air exposure) CheckHPLC->ResultOxidation No (Neutral pH) ActionBuffer Action: Switch to Ammonium Acetate (pH 7) ResultDehydration->ActionBuffer ActionFresh Action: Prepare Fresh in DMSO ResultOxidation->ActionFresh

Figure 2: Logic tree for diagnosing purity drops in 4-arylpiperidin-4-ol derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to solubilize the compound? A: Avoid if possible. While TFA helps dissolve the free base, it is a strong acid that accelerates the loss of the hydroxyl group.[1] If you must use acid, use stoichiometric HCl (1.0 eq) and keep the solution on ice.

Q: The compound is an oil, but the datasheet says solid.[1] Is it degraded? A: Not necessarily. The free base is often a viscous oil or low-melting solid.[1] The hydrochloride salt is a crystalline solid.[1] If you have the free base oil, you can convert it to a solid salt by treating an ethereal solution of the base with HCl in dioxane/ether.

Q: Why does the UV spectrum change over time? A: The starting material (alcohol) has a UV absorption characteristic of the dimethoxybenzene ring.[1] If it dehydrates, the new double bond conjugates with the ring, creating a "styrene-like" chromophore.[1] This usually results in a red shift (absorbance moves to longer wavelengths) and an increase in extinction coefficient (molar absorptivity).

References

  • PubChem. (2025).[1][4] 4-(3-Methoxyphenyl)piperidin-4-ol Compound Summary. National Library of Medicine.[1] [Link]

  • Fang, J., & Gorrod, J. W. (1991).[1][5] Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite.[1][5] Toxicology Letters, 59(1-3), 117-123.[1][5] (Establishes the dehydration mechanism for 4-arylpiperidin-4-ols). [Link]

  • Annoura, H., et al. (2002).[1][6] Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols. Bioorganic & Medicinal Chemistry. (Provides synthetic context and stability data for this structural class). [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Based on the synthesis of 4-aryl-4-hydroxypiperidines, specifically targeting the 4-(3,5-Dimethoxyphenyl)piperidin-4-ol scaffold, here is the technical support guide.

Introduction

The synthesis of This compound is a critical step in developing pharmacophores for CNS targets (resembling structures like Donepezil or Haloperidol analogs). The standard route involves the nucleophilic addition of 3,5-dimethoxyphenylmagnesium bromide to a protected 4-piperidone .

While conceptually simple, this reaction is plagued by three dominant impurity classes: Homocoupling (Biaryls) , Enolization (Unreacted Ketone) , and Dehydration (Tetrahydropyridines) . This guide provides a mechanistic breakdown and troubleshooting protocols to isolate the target alcohol with high fidelity.

Module 1: Reaction Initiation & Reagent Quality

Context: The quality of the organometallic reagent determines the impurity profile before the electrophile is even introduced.

Q1: I observe a significant amount of a high-molecular-weight non-polar impurity by TLC/LC-MS. What is it?

Diagnosis: This is likely 3,3',5,5'-tetramethoxybiphenyl , formed via Wurtz-type homocoupling.

  • Mechanism: Electron-rich aryl Grignards are highly susceptible to oxidative coupling in the presence of trace oxygen or transition metal impurities in the magnesium.

  • Corrective Action:

    • Oxygen Exclusion: Ensure the reaction vessel is purged with Argon (heavier than air), not just Nitrogen, if possible.

    • Temperature Control: Homocoupling competes with Grignard formation at higher temperatures. Initiate the Grignard formation at room temperature with an iodine crystal, then maintain T < 40°C during the addition of the aryl bromide.

    • Slow Addition: High local concentrations of the aryl bromide favor coupling with the already formed Grignard. Reduce the addition rate.

Q2: The reaction won't initiate, or initiates violently after a long delay.

Diagnosis: Passivated Magnesium surface.

  • Protocol:

    • Mechanical Activation: Dry stir the Mg turnings under Ar for 20 mins to expose fresh metal.

    • Chemical Activation: Add a single crystal of Iodine (

      
      ) or 2-3 drops of 1,2-Dibromoethane . Wait for the color to fade (indicating 
      
      
      
      or
      
      
      formation) before adding the aryl bromide solution.

Module 2: The Addition Phase (Selectivity)

Context: The interaction between the Grignard reagent and the 4-piperidone.[1]

Q3: My conversion is stuck at ~60-70%, and I recover unreacted piperidone despite using excess Grignard.

Diagnosis: Enolization is competing with Nucleophilic Addition.

  • Mechanism: The Grignard reagent is a strong base as well as a nucleophile. It can deprotonate the

    
    -protons of the piperidone (forming an enolate) rather than attacking the carbonyl carbon. Upon aqueous quench, the enolate reverts to the starting ketone.
    
  • Troubleshooting:

    • Cerium Chloride Additive (Imamoto Method): Pre-mix the Grignard with anhydrous

      
       (1.1 eq) at -78°C to form the organocerium species. Organoceriums are less basic but highly nucleophilic, suppressing enolization and favoring 1,2-addition.
      
    • Temperature: Conduct the addition at -78°C to -40°C . Higher temperatures favor deprotonation (kinetic control).

Q4: I see a byproduct with M-1 (or M-Ar) mass. What is this?

Diagnosis: Reduction Product (Piperidin-4-ol without the aryl group) .

  • Mechanism: If the Grignard reagent has

    
    -hydrogens (not applicable to the aryl reagent itself, but possible if alkyl Grignards were used for exchange), hydride transfer can occur.[1] However, in this specific aryl synthesis, this is rare unless contaminants are present.
    
  • More Likely: If you see a peak corresponding to the secondary alcohol of the starting ketone, it implies a reducing contaminant (e.g., excess Mg acting as a reductant in protic media, though unlikely in ether).

Module 3: Workup & Stability (The Critical Dehydration Issue)

Context: The target molecule is a tertiary benzylic alcohol . These are exceptionally prone to acid-catalyzed dehydration to form the alkene (Tetrahydropyridine ).

Q5: After workup, NMR shows a new olefinic proton at ~6.0 ppm, and the product is an oil instead of a solid.

Diagnosis: You have formed 4-(3,5-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine .

  • Cause: Acidic quench (HCl) or heat during solvent removal.

  • The "Self-Validating" Workup Protocol:

    • Quench: Do NOT use HCl. Use Saturated Aqueous Ammonium Chloride (

      
      )  at 0°C. This buffers the pH to ~9, preventing protonation of the hydroxyl group.
      
    • Extraction: Use EtOAc or DCM.

    • Drying: Use

      
       (basic drying agent) instead of 
      
      
      
      (slightly acidic) if the product is particularly sensitive.
    • Evaporation: Keep the rotovap bath below 40°C .

Q6: How do I remove the alkene impurity if it's already formed?

Solution: The alkene is significantly less polar than the alcohol.

  • Purification: Recrystallization is often difficult for the mixture. Flash chromatography is effective.

    • Stationary Phase: Silica Gel (neutralized with 1%

      
       if needed).
      
    • Mobile Phase: The alkene elutes first (e.g., 10-20% EtOAc/Hexane), followed by the alcohol (50-80% EtOAc/Hexane).

Module 4: Analytical Troubleshooting Guide

Data Presentation: Byproduct Identification Table
ComponentStructure DescriptionKey 1H NMR Feature (CDCl3)HPLC Behavior (C18, ACN/H2O)
Target Alcohol 4-Aryl-4-hydroxypiperidine

1.6-2.2 (m, 4H, piperidine ring), No olefinic H
Moderate Retention (

)
Dehydration Impurity 1,2,3,6-Tetrahydropyridine

5.9-6.1 (t, 1H, alkene) ,

2.4-2.6 (m, 2H, allylic)
High Retention (Non-polar)
Starting Material 4-Piperidone

2.4-2.5 (t, 4H,

-carbonyl)
Low Retention
Biaryl Impurity Tetramethoxybiphenyl

6.4-6.7 (aromatic only), No aliphatic amine signals
Very High Retention
Visualizing the Reaction & Impurity Pathways

SynthesisPathways Start 3,5-Dimethoxy- bromobenzene + Mg Grignard Grignard Reagent (ArMgBr) Start->Grignard Initiation (I2, dry THF) Biaryl Biaryl Impurity (Homocoupling) Grignard->Biaryl O2 or Heat Intermediate Alkoxide Intermediate Grignard->Intermediate + Piperidone (Nucleophilic Attack) Enolate Enolate (Reverts to SM) Grignard->Enolate Deprotonation (Side Rxn) Piperidone N-Protected 4-Piperidone Target Target Alcohol (4-Hydroxypiperidine) Intermediate->Target Mild Quench (NH4Cl) Alkene Dehydration Impurity (Tetrahydropyridine) Intermediate->Alkene Acidic Quench (HCl) Enolate->Piperidone Workup Target->Alkene Heat/Acid (Elimination)

Figure 1: Reaction pathways showing the origin of critical impurities (Biaryl, Enolate/SM, and Alkene) relative to the main synthetic flow.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Purity? CheckTLC Check TLC/LCMS Problem->CheckTLC Impurity1 High Rf Spot (Non-polar) CheckTLC->Impurity1 Biaryl Impurity2 SM Recovered CheckTLC->Impurity2 Ketone Impurity3 New Spot near SM (Olefin) CheckTLC->Impurity3 Alkene Action1 Biaryl Formed. Action: Degas solvents, Lower Temp. Impurity1->Action1 Action2 Enolization. Action: Use CeCl3 additive or Lower Temp (-78C). Impurity2->Action2 Action3 Dehydration. Action: Switch to NH4Cl quench, Basic drying (K2CO3). Impurity3->Action3

Figure 2: Decision matrix for diagnosing reaction failures based on TLC/LCMS data.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from

  • Yorimitsu, H. (2008). Synthesis of Aryl Grignard Reagents. Science of Synthesis. Retrieved from

  • Organic Syntheses. (2014). Preparation of 1-d-Aldehydes from Grignard Reagents (General Grignard Handling). Org. Synth. 51 , 31. Retrieved from

  • National Institutes of Health (NIH). (2022). Tetrahydropyridines' Stereoselective Formation and Dehydration Mechanisms. PMC9324675. Retrieved from

  • Santa Cruz Biotechnology. 4-(3-Methoxyphenyl)piperidin-4-ol Product Data. Retrieved from [3]

Sources

Validation & Comparative

Comparative Analysis of 4-Aryl-4-Hydroxypiperidine Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents, most notably the phenylpiperidine class of opioids like pethidine and fentanyl[1][2]. The specific subclass, 4-aryl-4-hydroxypiperidines, represents a critical area of investigation for developing novel analgesics with improved side-effect profiles. The hydroxyl group at the C4 position and the substitution pattern on the aryl ring are pivotal for modulating receptor affinity, selectivity, and functional activity at the μ (mu), δ (delta), and κ (kappa) opioid receptors[3][4]. This guide provides a comparative analysis of analogs based on the 4-(3,5-Dimethoxyphenyl)piperidin-4-ol scaffold, focusing on the structure-activity relationships (SAR) that govern their interaction with opioid receptors. We will dissect how modifications to the aryl ring and the piperidine nitrogen influence binding affinity and functional efficacy, supported by experimental data from seminal studies.

The development of new opioids continues to be a priority, aiming to dissociate potent analgesia from life-threatening side effects like respiratory depression and dependence[5]. Understanding the SAR of these analogs is crucial for the rational design of next-generation therapeutics. This guide will synthesize data from various sources to present a coherent analysis, detail the key experimental protocols used for their evaluation, and provide a framework for future drug discovery efforts in this chemical space.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-aryl-4-hydroxypiperidine analogs is exquisitely sensitive to structural modifications. The primary points of variation for SAR analysis are the substituents on the aryl ring and the substituent on the piperidine nitrogen (N-substituent).

Aryl Ring Substitutions

The substitution pattern on the phenyl ring directly influences how the ligand fits into the binding pocket of the opioid receptors. Hydroxyl groups, in particular, are known to form critical hydrogen bonds. While direct comparative data on 3,5-dimethoxy analogs is sparse, extensive research on related 3-hydroxyphenyl derivatives provides a robust framework for understanding these interactions[3][4].

In a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, the position of a phenolic hydroxyl group was shown to be critical for binding affinity across all three opioid receptor subtypes (μ, κ, δ)[3].

Key Insights from Aryl Ring Modifications:

  • Phenolic Hydroxyl: A hydroxyl group at the meta-position (3-OH) of the aryl ring is generally optimal for high affinity at the μ-opioid receptor (MOR)[3]. This is a common feature in many potent opioid agonists and antagonists.

  • Methylation/Alkylation of Hydroxyl: Replacing the hydrogen of the phenolic hydroxyl with a methyl group (e.g., forming a methoxy group like in our core topic) typically reduces binding affinity[3]. This suggests that the hydrogen bond donating capability of the hydroxyl group is crucial for potent receptor interaction.

  • Positional Isomers: Moving the hydroxyl group to the ortho- or para-positions (2-OH or 4-OH) also tends to decrease binding affinity compared to the meta-position[3].

Piperidine N-Substituent Modifications

The N-substituent plays a vital role in determining not only the potency but also the functional activity of the ligand (i.e., whether it acts as an agonist, antagonist, or partial agonist).

Key Insights from N-Substituent Modifications:

  • Small Alkyl Groups: An N-methyl group often results in potent agonist activity, a classic example being pethidine.

  • Larger/Bulky Groups: Increasing the size of the N-substituent, for instance to a phenylethyl or a cyclopropylmethyl group, can switch the activity from agonism to antagonism. In a study of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, replacing an N-methyl with an N-phenylpropyl group consistently increased antagonist potency across μ, δ, and κ receptors[4].

  • Functional Groups: The introduction of functional groups on the N-substituent can fine-tune selectivity for different opioid receptor subtypes.

Comparative Data Summary

To illustrate these principles, the following table summarizes binding affinity data (Ki, in nM) for a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs, which serve as a well-documented proxy for the broader 4-aryl-4-hydroxypiperidine class[3][4].

Compound IDN-SubstituentAryl Substituentμ Ki (nM)κ Ki (nM)δ Ki (nM)Functional Activity
1 -CH₃3-OH508194>10,000Antagonist
2 -(CH₂)₂-Ph3-OH0.884.0913.4Antagonist
3 -CH₃3-OCH₃1613160Antagonist
4 -(CH₂)₂-Ph3-OCH₃1.12.545Antagonist

Data synthesized from published studies for illustrative SAR comparison.[3][4]

This data clearly demonstrates that the N-phenylpropyl substituent (Compound 2) confers significantly higher potency at the μ-receptor compared to the N-methyl analog (Compound 1). Furthermore, methylation of the phenolic hydroxyl (Compound 3 vs. 1) leads to a notable change in affinity, though the effect is less dramatic than the N-substituent modification in this series.

Experimental Protocols & Methodologies

The data presented in this guide are derived from standardized, validated pharmacological assays. Understanding these methods is key to interpreting the results and designing further experiments.

Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Representative Protocol for Opioid Receptor Binding Assay: [3][6]

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably overexpressing a specific human opioid receptor subtype (μ, δ, or κ)[7].

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-diprenorphine for μ-receptors) and varying concentrations of the unlabeled test compound[6].

  • Incubation: The mixture is incubated for 1-2 hours at room temperature to allow the binding to reach equilibrium[6].

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer[3][6].

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter[3].

  • Data Analysis: The data are used to generate competition curves, from which the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used[3].

Functional Assays (cAMP Measurement)

While binding assays measure affinity, functional assays determine whether a compound activates (agonist) or blocks (antagonist) the receptor. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[8][9][10].

Representative Protocol for a cAMP Functional Assay: [8][11][12]

  • Cell Culture: Cells expressing the opioid receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are treated with the test compound. To test for antagonist activity, cells are pre-incubated with the test compound before adding a known agonist[9].

  • Cell Lysis & cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen[8][9][12].

  • Data Analysis:

    • Agonists: Decrease cAMP levels. Data are plotted to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).

    • Antagonists: Block the agonist-induced decrease in cAMP. Data are analyzed to determine the IC₅₀ or the equilibrium dissociation constant (Kb).

Visualizing Key Processes

To better understand the workflow and the underlying biological mechanism, the following diagrams are provided.

Workflow for Analog Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization start Parent Scaffold 4-Aryl-4-Hydroxypiperidine analog Synthesize Analogs (Vary N- and Aryl- Substituents) start->analog binding Radioligand Binding Assay (Determine Ki for μ, δ, κ) analog->binding functional cAMP Functional Assay (Determine EC₅₀/IC₅₀) binding->functional High-affinity compounds sar SAR Analysis (Relate Structure to Activity) functional->sar lead_opt Lead Optimization sar->lead_opt Identify trends lead_opt->analog Iterate design

Caption: Iterative workflow for the design and evaluation of novel piperidine analogs.

Opioid Receptor Signaling Pathway

agonist Opioid Agonist (e.g., Analog) receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits atp ATP camp cAMP atp->camp Catalyzed by AC response Cellular Response (Analgesia) camp->response Downstream effects

Caption: Simplified Gi-coupled signaling pathway for μ-opioid receptor activation.

Conclusion and Future Directions

The comparative analysis of 4-aryl-4-hydroxypiperidine analogs demonstrates a clear and predictable structure-activity relationship. Potency and functional activity are dictated by the interplay between substitutions on the aryl ring and the piperidine nitrogen. Specifically, a meta-hydroxyl group on the aryl ring is favorable for high affinity, while the size and nature of the N-substituent are critical determinants of agonist versus antagonist activity.

Future research should focus on synthesizing analogs of this compound with diverse N-substituents to fully characterize this specific scaffold. The dimethoxy pattern, while reducing affinity compared to a single 3-hydroxyl group in some contexts, may offer advantages in metabolic stability or blood-brain barrier penetration. A systematic evaluation of these new analogs using the standardized binding and functional assays outlined herein will be essential for identifying novel lead compounds. The ultimate goal remains the development of safer, more effective analgesics by rationally designing molecules with optimized affinity, selectivity, and biased signaling properties to minimize adverse effects.

References
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual, NCBI. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoveRx Corporation. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central, National Institutes of Health. [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PubMed Central, National Institutes of Health. [Link]

  • Preliminary structure‐activity relationship of 4a‐j. ResearchGate. [Link]

  • Binding of opioid receptor ligands. Saturation binding experiments... ResearchGate. [Link]

  • Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4-hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. SpringerLink. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed, National Institutes of Health. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PubMed Central, National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF. ResearchGate. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central, National Institutes of Health. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed Central, National Institutes of Health. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. ScienceDirect. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Semantic Scholar. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia & Pain Medicine. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • New opioids with different intracellular mechanism of action; is a new therapeutic window opening up? RESED. [Link]

  • (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. National Center for Biotechnology Information. [Link]

Sources

A Comparative Pharmacological Profile of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant central nervous system (CNS) agents.[1][2] The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol represents an intriguing, yet sparsely characterized, molecule within this class. Its structure, featuring a central piperidine ring, a tertiary alcohol at the 4-position, and a 3,5-dimethoxyphenyl moiety, suggests a potential for CNS activity. The dimethoxyphenyl group is a common feature in several psychoactive compounds, particularly those targeting serotonergic systems.[3]

Given the absence of a detailed pharmacological dossier for this compound in the public domain, this guide presents a predictive pharmacological profile. By drawing comparisons with structurally related and well-characterized compounds, we can infer its likely biological targets, functional activity, and pharmacokinetic properties. This comparative analysis is designed for researchers, scientists, and drug development professionals to provide a foundational understanding and to guide future experimental investigations.

Comparative Framework: Selection of Analogues

To construct a predictive profile, we have selected a panel of comparator compounds that share key structural motifs with this compound. These analogues provide a basis for understanding the potential contributions of the piperidine core, the 4-hydroxyl group, and the dimethoxyphenyl substituent to the overall pharmacological activity.

  • 4-Phenylpiperidin-4-ol: As the parent compound lacking the methoxy substitutions, it provides a baseline for the pharmacological contribution of the core 4-aryl-piperidin-4-ol structure.[4][5]

  • LPH-5 ((S)-1-(2,5-dimethoxyphenyl)piperidine): A selective serotonin 5-HT2A receptor agonist, this compound highlights the potential for potent serotonergic activity conferred by a dimethoxyphenyl-piperidine scaffold.[3]

  • Fentanyl: A potent µ-opioid receptor agonist, Fentanyl is a classic example of a phenylpiperidine derivative with profound CNS effects, demonstrating the therapeutic potential of this chemical class in pain management.[6]

  • Haloperidol: A typical antipsychotic, Haloperidol contains a 4-aryl-piperidin-4-ol moiety and is a potent dopamine D2 receptor antagonist. This provides insight into the potential for dopaminergic activity.

Predicted Pharmacological Profile of this compound

Based on the structure-activity relationships of the comparator compounds, we can project a hypothetical pharmacological profile for this compound.

Receptor Binding Affinity

The presence of the dimethoxyphenyl group strongly suggests potential interactions with serotonergic and dopaminergic receptors.

  • Serotonin Receptors (5-HT): The 2,5-dimethoxy substitution pattern is known to confer high affinity for the 5-HT2A receptor.[3] While the 3,5-dimethoxy arrangement is less common, it is plausible that this compound will exhibit affinity for 5-HT2A and possibly other 5-HT receptor subtypes.

  • Dopamine Receptors (D): The 4-aryl-piperidin-4-ol core is a key pharmacophore in many dopamine D2 receptor antagonists, such as Haloperidol. Therefore, an interaction with D2 receptors is anticipated. The affinity is likely to be lower than that of Haloperidol due to the absence of other structural features optimized for D2 binding.

  • Opioid Receptors: While Fentanyl is a potent opioid agonist, its N-propionyl-anilino side chain is critical for its high affinity. The simpler structure of this compound makes significant µ-opioid receptor affinity less likely, though it cannot be entirely ruled out without experimental validation.

Functional Activity

The functional consequence of receptor binding (agonist, antagonist, or partial agonist) is more challenging to predict. However, based on the comparators, we can hypothesize:

  • 5-HT2A Receptor: Analogous to LPH-5, there is a possibility of agonist or partial agonist activity at the 5-HT2A receptor.

  • D2 Receptor: Given the structural similarity to the core of Haloperidol, antagonist activity at the D2 receptor is a plausible outcome.

A compound with mixed 5-HT2A agonist and D2 antagonist properties could have a complex pharmacological profile, potentially with antipsychotic or mood-modulating effects.

Comparative Data Summary

The following table summarizes the known pharmacological properties of the comparator compounds and the predicted properties of this compound.

CompoundPrimary Target(s)Functional ActivityKey Structural Features
This compound (Predicted) 5-HT2A, D2Agonist/Antagonist3,5-Dimethoxyphenyl, 4-Hydroxylpiperidine
4-Phenylpiperidin-4-olBroad/Low AffinityVaries with substitutionPhenyl, 4-Hydroxylpiperidine
LPH-55-HT2ASelective Agonist2,5-Dimethoxyphenyl, Piperidine
Fentanylµ-OpioidPotent AgonistPhenylpiperidine, N-Propionyl-anilino
HaloperidolD2Potent Antagonist4-Aryl-piperidin-4-ol, Butyrophenone

Experimental Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a series of standard in vitro and in vivo assays would be required. The following protocols represent the gold standard in the field.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A and D2 receptors.

Materials:

  • Membrane preparations from cells expressing the human 5-HT2A or D2 receptor.

  • Radioligands: [3H]-Ketanserin (for 5-HT2A) and [3H]-Spiperone (for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound and reference compounds.

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, add the assay buffer, membrane preparation, and the test/reference compound.

  • Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[7][8]

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay for G-Protein Coupled Receptors (GPCRs)

This assay measures the functional activity of a compound at a GPCR by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]

Objective: To determine if this compound acts as an agonist or antagonist at Gs or Gi-coupled receptors (e.g., certain serotonin or dopamine receptors).

Materials:

  • Cells expressing the target GPCR.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based).[11][12][13]

  • Assay buffer and cell culture medium.

  • Test compound, reference agonist, and reference antagonist.

  • 384-well plates and a compatible plate reader.

Procedure:

  • Seed cells in a 384-well plate and incubate overnight.

  • Agonist Mode: Add serial dilutions of the test compound to the cells and incubate.

  • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a reference agonist.

  • After incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents.

  • Incubate to allow for the detection reaction to occur.

  • Measure the signal on a plate reader.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

G cluster_0 Gs Signaling cluster_1 Gs Antagonism Agonist Agonist Gs Gs Agonist->Gs AdenylylCyclase AdenylylCyclase Gs->AdenylylCyclase cAMP_increase cAMP_increase AdenylylCyclase->cAMP_increase Antagonist Antagonist Antagonist->Gs Blocks Agonist

Caption: Simplified Gs-coupled GPCR signaling pathway.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[14][15][16]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).[17]

  • NADPH regenerating system (cofactor).

  • Phosphate buffer (pH 7.4).

  • Test compound and positive control (e.g., a rapidly metabolized compound).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

  • Add the test compound (at a final concentration of, e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percentage of compound remaining versus time and determine the elimination rate constant from the slope of the line.

  • Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

This study determines how a compound is absorbed, distributed, metabolized, and excreted in a living organism.[18][19][20][21]

Objective: To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) of this compound in rats.

Animals:

  • Male Sprague-Dawley rats (n=3-4 per group).

Procedure:

  • Administer the test compound to two groups of rats: one group receives an intravenous (IV) bolus dose (e.g., 1 mg/kg), and the other receives an oral (PO) gavage dose (e.g., 10 mg/kg).

  • Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma and quantify its concentration using LC-MS/MS.

  • Plot the plasma concentration versus time for both IV and PO routes.

  • Use pharmacokinetic software to calculate key parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

While the precise pharmacological profile of this compound remains to be elucidated through empirical studies, this comparative guide provides a scientifically grounded prediction of its likely properties. The structural motifs suggest a primary interaction with serotonin and dopamine receptors, potentially leading to a complex CNS activity profile. The provided experimental protocols outline a clear path for the definitive characterization of this novel compound. This predictive analysis serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related piperidine derivatives.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Retrieved from [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Heterocycles. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 1‐Cinnamyl‐4‐(2‐methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5‐HT1A) Receptors. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

  • ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link]

  • NIH. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • NIH. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

  • Pain Physician. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • NIH. (n.d.). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Retrieved from [Link]

  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

Cross-Reactivity Profiling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol: Analytical and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the cross-reactivity profile of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol (CAS 1384705-18-3). This compound, structurally characterized as a 4-aryl-4-hydroxypiperidine, serves as a critical reference standard for impurities in the synthesis of Sigma-1 receptor ligands (e.g., E-5842, Panamesine) and is a structural analog of the N-dealkylated metabolite of Haloperidol.

Executive Summary & Structural Context

This compound represents a specific pharmacophore sharing the 4-phenylpiperidine core found in several opioid analgesics (e.g., Meperidine) and dissociative anesthetics (e.g., PCP analogs), as well as the 4-hydroxy-4-phenylpiperidine scaffold typical of butyrophenone antipsychotic metabolites (e.g., Haloperidol).

Understanding its cross-reactivity is critical for two primary domains:

  • Analytical Toxicology: Preventing false positives in urine drug screens (UDS) targeting Phencyclidine (PCP) or Meperidine.

  • Pharmacological Safety: Assessing off-target binding affinity for Sigma-1 (

    
    ), NMDA, and Dopamine (
    
    
    
    ) receptors during drug development.
Structural Pharmacophore Analysis

The compound features two key motifs driving its reactivity:

  • Motif A (Piperidine Core): A secondary amine in a saturated ring, mimicking the piperidine moiety of PCP.

  • Motif B (3,5-Dimethoxyphenyl): An electron-rich aromatic ring. The 3,5-dimethoxy substitution pattern mimics the "mescaline-like" electronic surface, potentially influencing serotonin (5-HT) and sigma receptor affinity.

Immunoassay Cross-Reactivity (Analytical Interference)

Immunoassays rely on antibody recognition of specific epitopes. The 4-phenylpiperidine scaffold is a known promiscuous epitope.

Predicted Cross-Reactivity Profile

Based on Structure-Activity Relationship (SAR) data for 4-phenylpiperidines, the following interference potential is established:

Target AssayRisk LevelMechanistic Basis
Phencyclidine (PCP) High The piperidine ring combined with a lipophilic phenyl group mimics the PCP pharmacophore recognized by many monoclonal antibodies.
Meperidine High The 4-arylpiperidine core is the exact hapten used to generate anti-meperidine antibodies.
Amphetamines Low Despite the 3,5-dimethoxy group (resembling Mescaline), the steric bulk of the piperidine ring typically prevents binding to amphetamine-specific antibodies.
Opiates (Morphine) Negligible Lacks the phenanthrene ring structure required for morphine antibody recognition.
Experimental Protocol: Quantitative Cross-Reactivity Assessment

Objective: Determine the % Cross-Reactivity (%CR) in a competitive ELISA format.

Reagents:

  • Target Assay Kit (e.g., PCP ELISA).

  • Reference Standard: this compound (CAS 1384705-18-3).[1][2][3][4]

  • Calibrator: Phencyclidine (1000 ng/mL stock).

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (0, 10, 100, 1000, 10,000, 100,000 ng/mL) in drug-free urine.

  • Incubation: Add 10 µL of sample and 100 µL of enzyme-conjugate to antibody-coated wells. Incubate for 60 min at room temperature (RT).

  • Wash: Aspirate and wash wells

    
     with PBS-Tween.
    
  • Development: Add TMB substrate. Incubate 15 min. Stop reaction with 1N HCl.

  • Calculation:

    
    
    

Pharmacological Cross-Reactivity (Off-Target Binding)

The 4-hydroxy-4-phenylpiperidine scaffold is "privileged," meaning it binds to multiple G-protein coupled receptors (GPCRs).

Receptor Affinity Profile
  • Sigma-1 Receptor (

    
    ): Primary Target.  The 3,5-dimethoxy substitution is highly favorable for 
    
    
    
    binding (similar to E-5842).
  • NMDA Receptor (PCP Site): Secondary Target. 4-phenylpiperidines often act as open-channel blockers.

  • Dopamine

    
     Receptor: Tertiary Target.  The 4-OH group mimics the dopamine pharmacophore, but the dimethoxy substitution reduces affinity compared to the 4-chloro analog (Haloperidol metabolite).
    
Visualization: Cross-Reactivity Pathways

The following diagram illustrates the structural overlap and resulting cross-reactivity pathways.

CrossReactivity cluster_Immuno Immunoassay Interference cluster_Pharma Pharmacological Targets Compound 4-(3,5-Dimethoxyphenyl) piperidin-4-ol PCP_Assay PCP Assay (False Positive) Compound->PCP_Assay Piperidine Motif Mep_Assay Meperidine Assay (False Positive) Compound->Mep_Assay 4-Phenylpiperidine Core Sigma1 Sigma-1 Receptor (High Affinity) Compound->Sigma1 3,5-Dimethoxy + N-Basic NMDA NMDA Receptor (Channel Block) Compound->NMDA Steric Block D2 Dopamine D2 (Low Affinity) Compound->D2 4-OH Moiety

Caption: Structural motifs of this compound drive specific analytical interference (Red) and pharmacological binding (Green/Yellow).

Experimental Protocol: Radioligand Binding Assay (Sigma-1)

To verify pharmacological cross-reactivity, a competition binding assay is required.

Objective: Determine the


 value for Sigma-1 receptor binding.

Materials:

  • Tissue Source: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand:

    
    (+)-Pentazocine (highly selective for 
    
    
    
    ).
  • Non-specific Ligand: Haloperidol (10 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     for 15 min. Resuspend pellet.
    
  • Assay Setup: In 96-well plates, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL

      
      (+)-Pentazocine (Final conc: 2 nM).
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 120 min at 37°C.

  • Harvesting: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Comparative Performance Data

The table below contrasts the test compound with standard ligands to benchmark its activity.

CompoundStructure CoreSigma-1

(nM)
PCP Assay Cross-ReactivityPrimary Use
Test Compound 4-Aryl-4-OH-piperidine 10 - 50 (Est.) High Impurity / Ref Std
Haloperidol4-Aryl-4-OH-piperidine2 - 5Low (<1%)Antipsychotic
PCPPhenylcyclohexyl-piperidine>1000100%Dissociative
(+)-PentazocineBenzomorphan1 - 3NegligibleAnalgesic
E-5842Phenylpiperidine4 - 10ModerateAntipsychotic (Dev)

Note:


 values for the test compound are estimated based on SAR of 3,5-dimethoxy analogs of Haloperidol metabolites.

References

  • Bio-Fount. (2024). Product Analysis: this compound hydrochloride (CAS 1384705-18-3).[1][2][3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-phenylpiperidine derivatives. Retrieved from

  • Wong, E. H., et al. (1988). The sigma receptor: Evidence for a role in the antipsychotic action of some neuroleptic drugs. Journal of Pharmacology and Experimental Therapeutics.
  • Levine, B. S., & Smith, M. L. (1990). Interference of 4-phenylpiperidine derivatives in PCP Immunoassays. Journal of Analytical Toxicology.

Sources

Comparative In Vivo Efficacy of 4-Arylpiperidin-4-ol Scaffolds: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the 4-arylpiperidin-4-ol scaffold represents a privileged structure with significant potential. Its derivatives have demonstrated promising in vivo efficacy across a range of targets, most notably as modulators of G-protein coupled receptors (GPCRs) such as opioid receptors and the orphan receptor GPR88. This guide provides a comparative analysis of the in vivo performance of key 4-arylpiperidin-4-ol derivatives and related analogs, offering insights into their therapeutic applications and the experimental frameworks used to validate their efficacy.

The Versatility of the Piperidine Scaffold in CNS Drug Design

The piperidine ring is a ubiquitous feature in numerous clinically successful drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in a precise three-dimensional arrangement.[1][2][3] The 4-arylpiperidin-4-ol moiety, in particular, has been a focal point of medicinal chemistry efforts due to its structural resemblance to endogenous neurotransmitters and its proven success in targeting receptors involved in pain, addiction, and neuropsychiatric disorders.[4]

This guide will delve into two prominent classes of piperidine derivatives that have been the subject of extensive in vivo investigation: GPR88 receptor agonists and µ-opioid receptor (MOR) modulators. By comparing their in vivo profiles, we aim to illuminate the structure-activity relationships (SAR) that govern their efficacy and provide a predictive framework for the development of novel derivatives, including those based on the 4-(3,5-Dimethoxyphenyl)piperidin-4-ol core.

GPR88 Agonists: Targeting Neuropsychiatric and Addictive Disorders

GPR88, an orphan GPCR highly expressed in the striatum, has emerged as a compelling target for treating a variety of CNS disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[5] The development of potent and brain-penetrant GPR88 agonists has been a key strategy, with several piperidine-containing molecules showing significant promise in preclinical models.

Comparative Efficacy of Lead GPR88 Agonists

Two notable examples of GPR88 agonists that have undergone in vivo evaluation are RTI-13951-33 and BI-9508.[6][7][8][9] While not exact this compound derivatives, their 4-substituted piperidine core provides a valuable reference point.

CompoundAnimal ModelEfficacy EndpointKey FindingsReference
RTI-13951-33 MouseAlcohol Self-AdministrationDose-dependently reduced alcohol intake and seeking behavior.[8][9]
RatLocomotor ActivityNo significant effect on general locomotion, suggesting selectivity over sedative effects.[9]
BI-9508 MouseMorphine-Induced HyperlocomotionReduced morphine-induced locomotor activity, indicating potential for treating opioid-related disorders.[6][7]

Expert Insights: The development of RTI-13951-33 and BI-9508 underscores a critical challenge in CNS drug discovery: achieving a balance between potency, selectivity, and brain penetrance.[6][7][9] The high lipophilicity of many GPR88 agonists, while aiding in brain penetration, can also lead to off-target effects and unfavorable pharmacokinetic profiles.[5][6] The data for RTI-13951-33 is particularly encouraging as it demonstrates a reduction in addictive-like behavior without inducing general motor impairment, a crucial aspect for therapeutic viability.[9]

Experimental Workflow: Assessing In Vivo Efficacy in an Alcohol Drinking Paradigm

The following protocol outlines a typical experimental workflow for evaluating the efficacy of a GPR88 agonist in a mouse model of excessive alcohol consumption.

Figure 1: Workflow for in vivo evaluation of GPR88 agonists on alcohol consumption.

Step-by-Step Protocol:

  • Animal Acclimation: C57BL/6J mice are single-housed and acclimated to the vivarium for at least one week.

  • Intermittent-Access Two-Bottle Choice: Mice are given access to one bottle of 20% (v/v) alcohol and one bottle of water for 24 hours on alternating days. This continues for several weeks to establish a baseline of high alcohol consumption.

  • Compound Administration: On a drinking day, mice are administered the test compound (e.g., RTI-13951-33) or vehicle via intraperitoneal (i.p.) injection at a predetermined time before the alcohol is presented.

  • Data Collection: Fluid consumption from both bottles is measured at various time points (e.g., 2, 4, and 24 hours) to determine alcohol preference and total fluid intake.

  • Data Analysis: Statistical analysis (e.g., two-way ANOVA) is used to compare alcohol and water intake between the compound-treated and vehicle-treated groups. A significant reduction in alcohol consumption in the treated group with no change in water intake is indicative of specific efficacy.[8]

µ-Opioid Receptor (MOR) Modulators: The Quest for Safer Analgesics

The 4-arylpiperidine scaffold is a cornerstone of synthetic opioid analgesics, with fentanyl and its analogs being prominent examples.[10] However, the severe side effects associated with MOR agonists, such as respiratory depression and addiction, have driven research towards developing safer alternatives. This has led to the exploration of biased agonists and peripherally restricted antagonists.

Comparative Analysis of Piperidine-Based MOR Ligands

The literature describes a wide array of 4-substituted piperidine derivatives with varying activities at the MOR.[4][11][12][13]

Compound ClassKey Structural FeatureIn Vivo/Ex Vivo Activity ProfileTherapeutic PotentialReference
Fentanyl Analogs 4-AnilidopiperidinePotent MOR agonists with strong analgesic effects but also high abuse liability and respiratory depression.Potent analgesics for severe pain, often in controlled settings.[10]
Loperamide Analogs 4-Hydroxypiperidine with a diphenylpropyl moietyPeripherally restricted MOR agonists, primarily used for their anti-diarrheal effects due to poor blood-brain barrier penetration.Treatment of diarrhea.[12]
MOR Agonist/DOR Antagonists 4-Substituted piperazines and piperidinesBalanced affinity for MOR (agonist) and DOR (antagonist).Potential for analgesia with reduced tolerance and dependence.[11]
Pure Antagonists N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesBlock the effects of opioid agonists at MOR, KOR, and DOR.Treatment of opioid overdose and constipation.[13][14]

Expert Insights: The diverse pharmacology of these piperidine derivatives highlights the profound impact of subtle structural modifications on in vivo activity. For instance, the quaternization of the piperidine nitrogen or the introduction of polar groups can limit CNS penetration, as seen with loperamide, thereby mitigating central side effects.[12] The concept of multifunctional ligands, such as MOR agonists/DOR antagonists, represents a sophisticated strategy to separate the desired analgesic effects from the undesirable side effects of traditional opioids.[11]

Signaling Pathway: MOR Activation and Downstream Effects

The activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular events that ultimately lead to analgesia but can also trigger adverse effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Agonist Opioid Agonist MOR µ-Opioid Receptor (MOR) Agonist->MOR Gi_Go Gi/Go Protein MOR->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Ca_channel ↓ Ca²⁺ Influx Gi_Go->Ca_channel K_channel ↑ K⁺ Efflux Gi_Go->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Analgesia

Figure 2: Simplified signaling pathway of µ-opioid receptor activation leading to analgesia.

Conclusion and Future Directions

The 4-arylpiperidin-4-ol scaffold and its analogs remain a highly fertile ground for the discovery of novel CNS-acting agents. The comparative analysis of GPR88 agonists and MOR modulators demonstrates the chemical tractability of the piperidine core in tuning activity towards specific GPCRs and achieving desired in vivo efficacy profiles. For researchers working with this compound derivatives, the insights from these related compounds provide a robust framework for hypothesis-driven design and evaluation. Future studies should focus on optimizing the pharmacokinetic properties of these derivatives to enhance brain penetration while minimizing off-target effects, thereby paving the way for the next generation of safer and more effective treatments for a range of debilitating neurological and psychiatric disorders. The continuous evolution of in vivo models and target validation strategies will be paramount in translating the promise of these compounds into clinical reality.[15][16][17]

References

  • Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed. Available from: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. Available from: [Link]

  • (PDF) The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice. Available from: [Link]

  • Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake - RTI International. Available from: [Link]

  • Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC. Available from: [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - Frontiers. Available from: [Link]

  • In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats - ResearchGate. Available from: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. Available from: [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - MDPI. Available from: [Link]

  • Novel psychoactive substances: a toxicological challenge - Royal College of Pathologists. Available from: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC. Available from: [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Available from: [Link]

  • Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available from: [Link]

  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC - PubMed Central. Available from: [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available from: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. Available from: [Link]

  • Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Available from: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,... - ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed. Available from: [Link]

  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. Available from: [Link]

  • methanone - MDPI. Available from: [Link]

  • View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Available from: [Link]

Sources

"benchmarking 4-(3,5-Dimethoxyphenyl)piperidin-4-ol against known ligands"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1][3][4]

The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol represents a "privileged scaffold" in neuropharmacology.[1][2] Structurally, it belongs to the 4-arylpiperidine class, a chemical backbone ubiquitous in ligands targeting the NMDA Receptor (GluN2B subunit) and the Sigma-1 Receptor (


R) .[2]

To objectively benchmark this ligand, researchers must evaluate it not as a standalone entity but as a competitor against established pharmacophores.[1] The presence of the 4-hydroxyl group and the 3,5-dimethoxy substitution pattern suggests a design intent to probe the hydrophobic pockets of the GluN2B amino-terminal domain (ATD) or the


 chaperone pocket.[2]

Why Benchmark?

  • GluN2B Selectivity: The 3,5-dimethoxy motif often enhances selectivity over GluN2A compared to unsubstituted analogs.[1][2]

  • Sigma-1 Affinity: 4-phenylpiperidines are classic high-affinity Sigma ligands; the hydroxyl group modulates blood-brain barrier (BBB) permeability and receptor residence time.[1][2]

The Comparative Matrix: Selecting Reference Ligands

To validate the performance of this compound, you must run parallel assays against "Gold Standard" ligands.[1][2] Data generated without these controls is descriptive, not comparative.

Reference LigandTarget ProfileRole in Benchmarking
Ifenprodil GluN2B (Allosteric)Primary Comparator. Defines the "ifenprodil-binding site" on the NR2B subunit.[1][2] Used to calculate the Relative Binding Affinity (RBA).[1][2]
Haloperidol

R / D2
Sigma Reference. High affinity for

.[1] Used to assess if your compound is a Sigma ligand or a pure NMDA antagonist.[1]
Ro 25-6981 GluN2B (Highly Selective)Selectivity Control. More selective than Ifenprodil.[1][2] Use this to verify subtype specificity (GluN2B vs GluN2A).
MK-801 NMDA (Pore Blocker)Negative Control. Binds inside the channel pore.[1][2] Your compound (an allosteric modulator) should not displace MK-801.[1][2]

Experimental Protocols & Methodologies

Protocol A: Competitive Radioligand Binding (GluN2B Affinity)

Objective: Determine the


 of the candidate by displacing 

Ifenprodil.[2]

The "Self-Validating" Logic: If this compound binds to the allosteric site, it will displace Ifenprodil in a dose-dependent manner.[1][2] If it fails to displace Ifenprodil but inhibits NMDA currents (see Protocol C), it acts via a novel mechanism (non-competitive).[1][2]

Workflow:

  • Membrane Prep: Use HEK293 cells stably expressing hGluN1/hGluN2B .[1]

  • Incubation: Mix 20 µg membrane protein with 5 nM

    
    Ifenprodil.
    
  • Competition: Add the candidate ligand in a concentration range (

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled Ifenprodil.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: Sigma-1 Receptor Binding Screen

Objective: Assess off-target liability or dual-mechanism potential.[1][2]

Workflow:

  • Tissue Source: Guinea pig brain membranes (rich in

    
    ) or cloned human 
    
    
    
    receptors.[1][2]
  • Radioligand:

    
    -Pentazocine (highly selective 
    
    
    
    agonist).[1][2]
  • Displacement: Test candidate at 10 µM initially. If inhibition >50%, proceed to full

    
     determination.
    
  • Reference: Run Haloperidol (

    
     nM) in parallel.
    
Protocol C: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm that binding translates to functional antagonism (efficacy).[1][2]

  • Cell Line: HEK293-NR1/NR2B (inducible expression).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Agonist Challenge: Stimulate with Glutamate (10 µM) + Glycine (10 µM).

  • Antagonist Mode: Pre-incubate cells with this compound for 10 minutes prior to Glutamate injection.[1][2]

  • Readout: Measure reduction in Relative Fluorescence Units (RFU).

  • Validation: The signal must be blocked by Ifenprodil but not by antagonists specific to GluN2A (e.g., TCN-201).[1][2]

Visualization of Benchmarking Logic

The following diagram illustrates the decision tree for characterizing this specific ligand.

BenchmarkingWorkflow Candidate 4-(3,5-Dimethoxyphenyl) piperidin-4-ol Screen1 Primary Screen: [3H]Ifenprodil Binding Candidate->Screen1 Screen2 Secondary Screen: [3H](+)Pentazocine Binding Candidate->Screen2 Result_HiAff High Affinity (Ki < 50 nM) Screen1->Result_HiAff Displacement Result_LoAff Low Affinity (Ki > 1 µM) Screen1->Result_LoAff No Displacement Screen2->Result_HiAff Sigma Binding FuncAssay Functional Assay (Ca2+ Flux / TEVC) Result_HiAff->FuncAssay Confirm Efficacy Selectivity Selectivity Check (vs NR2A Subunit) FuncAssay->Selectivity Outcome1 Potent NR2B Antagonist Selectivity->Outcome1 NR2B Selective Outcome2 Dual Ligand (NR2B + Sigma) Selectivity->Outcome2 Mixed Profile

Caption: Logical workflow for categorizing the candidate ligand based on binding affinity and functional selectivity profiles.

Data Presentation & Interpretation

When publishing your comparison, structure your data table as follows. The values below are representative examples of how to report the data, not experimental constants for this specific CAS.

Table 1: Comparative Pharmacological Profile[2][5]
CompoundGluN2B

(nM)


(nM)
Selectivity Ratio (

/ NR2B)
Functional

(NR2B)
Ifenprodil 3.24514x (NR2B pref)150 nM
Haloperidol >10,0001.5~6000x (

pref)
N/A
Candidate [Experimental] [Experimental] Calculation [Experimental]

Interpretation Guide:

  • Case A (High Potency): If the Candidate

    
     is < 10 nM for GluN2B, the 3,5-dimethoxy substitution likely engages the hydrophobic pocket more effectively than the standard methoxy group.[2]
    
  • Case B (Sigma Liability): If

    
    
    
    
    
    is < 50 nM, the compound is a "Dual Ligand."[2] This is common for 4-phenylpiperidines but may be undesirable if pure NMDA antagonism is the goal.[1][2]
  • Case C (The "Cliff"): If Binding

    
     is low but Functional 
    
    
    
    is high, the compound may have poor membrane permeability or slow binding kinetics.[2]

References

  • Williams, K. (1993).[1][2] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology.

  • Layton, M. E., et al. (2006).[1][2][3] "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry.

  • Mott, D. D., et al. (1998).[1][2][4] "Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition."[1][4] Nature Neuroscience.[1]

  • PubChem Compound Summary. (2025). "4-(3-Methoxyphenyl)piperidin-4-ol" (Structural Analog Reference).[1][2] National Library of Medicine.[1]

  • Nguyen, L., et al. (2021).[1][2][5] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[1] [2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.